Product packaging for MBP146-78(Cat. No.:CAS No. 188343-77-3)

MBP146-78

Cat. No.: B1663845
CAS No.: 188343-77-3
M. Wt: 335.4 g/mol
InChI Key: RBWNFHXBUDPAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MBP146-78 (CAS 188343-77-3) is a potent and selective trisubstituted pyrrole compound that functions as a cGMP-dependent protein kinase (PKG) inhibitor . Its primary research value lies in the study of essential biological processes in apicomplexan parasites, a phylum that includes significant pathogens such as Toxoplasma gondii , Neospora caninum , and Eimeria species . The mechanism of action of this compound involves the direct and high-potency inhibition of parasitic PKG, a central signaling hub that governs critical functions including parasite egress from and invasion into host cells, gliding motility, and microneme secretion . Research has demonstrated nanomolar inhibitory activity against PKG enzymes, with cited IC₅₀ values of 1.9 nM for Eimeria tenella PKG and 1 nM for Toxoplasma gondii PKG . This potent enzymatic inhibition translates to effective antiparasitic activity at the cellular level, with studies showing it inhibits T. gondii tachyzoite replication with an IC₅₀ of 210 nM . As a key chemical tool, this compound enables researchers to dissect PKG-dependent signaling pathways. Phosphoproteomic studies using this inhibitor have identified over 1,000 potential downstream targets of PKG, revealing its role in signal transduction, transcriptional regulation, and lipid metabolism, and its crucial position upstream of calcium signaling events in parasites . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22FN3 B1663845 MBP146-78 CAS No. 188343-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNFHXBUDPAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333333
Record name 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188343-77-3
Record name 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinase (PKG) in apicomplexan parasites, such as Toxoplasma gondii. This technical guide delineates the mechanism of action of this compound, its effects on parasite biology, and the experimental methodologies used to elucidate its function. By targeting a key signaling pathway essential for parasite motility, host cell invasion, and egress, this compound presents a promising avenue for antiparasitic drug development. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Core Mechanism of Action: Selective Inhibition of Apicomplexan PKG

This compound, also referred to in the primary literature as "compound 1," is a trisubstituted pyrrole that functions as a potent and selective inhibitor of cGMP-dependent protein kinases (PKG) found in apicomplexan protozoa.[1] Its primary molecular target within Toxoplasma gondii is the parasite's own PKG (TgPKG).[2]

The mechanism of inhibition is ATP-competitive, meaning this compound binds to the ATP-binding site of the kinase domain of PKG, preventing the phosphorylation of its downstream substrates.[2] This inhibition is highly selective for the parasite enzyme over mammalian host PKG isoforms, a crucial characteristic for its therapeutic potential. This selectivity is attributed to structural differences in the catalytic site between the parasite and animal enzymes.[3] Genetic studies have validated that PKG is the primary target of this compound; parasites with engineered mutations in the PKG ATP-binding site (specifically, a T761Q or T761M substitution in TgPKG) become insensitive to the compound.[2] These studies also confirmed that PKG is an essential protein for T. gondii survival.[2]

The inhibition of TgPKG by this compound disrupts a critical signaling cascade that governs essential processes in the parasite's lytic cycle, including:

  • Microneme Secretion: The release of proteins from specialized secretory organelles called micronemes is essential for parasite motility and adhesion to host cells. PKG activity is a key upstream regulator of this process.

  • Host Cell Invasion: By inhibiting microneme secretion and other downstream motility factors, this compound effectively blocks the ability of tachyzoites to invade host cells.

  • Egress from Host Cells: PKG signaling is also crucial for initiating the process of egress, where parasites exit the host cell to infect neighboring cells. Inhibition by this compound traps the parasites within the host cell.

The overall effect of this compound on Toxoplasma gondii is cytostatic, meaning it inhibits parasite replication and proliferation.[1][4] This blockade of the lytic cycle forms the basis of its antiparasitic activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various assays.

Parameter Value Assay System Reference
In Vitro IC₅₀210 nMT. gondii tachyzoite replication in HFF cells[5]
In Vivo Efficacious Dose50 mg/kg (twice daily)Murine toxoplasmosis model (intraperitoneal)[1][6]
Host Cell Toxicity (ED₅₀)> 10 µMHuman foreskin fibroblasts (HFFs)[5]
Recombinant TgPKG₂ IC₅₀59 nMIn vitro kinase assay[7]
Mammalian Type Iα PKG IC₅₀45 µMIn vitro kinase assay[7]
Selectivity Ratio (Mammalian/TgPKG₂)~760-foldCalculated from IC₅₀ values[7]

Table 1: Potency and Selectivity of this compound

Animal Model Parasite Strain Treatment Regimen Outcome Reference
MiceT. gondii50 mg/kg, intraperitoneally, twice daily for 10 daysProtected animals from death; parasites were undetectable during treatment. Recrudescence occurred after treatment cessation.[1][6][1]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The Role of PKG in Toxoplasma gondii Egress and Invasion

The following diagram illustrates the central role of TgPKG in the signaling pathway that leads to parasite egress and invasion. Activation of a guanylate cyclase (GC) complex leads to the production of cGMP, which in turn activates PKG. PKG activation triggers a downstream cascade, including a rise in intracellular calcium levels, which ultimately leads to the secretion of microneme proteins required for motility, adhesion, and host cell penetration. This compound acts by directly inhibiting PKG, thus blocking this entire downstream cascade.

PKG_Signaling_Pathway Toxoplasma gondii Egress and Invasion Signaling Pathway cluster_upstream Upstream Signals cluster_core Core cGMP/PKG Pathway cluster_downstream Downstream Effects Extrinsic_Signals Extrinsic/Intrinsic Signals (e.g., pH) GC_Complex Guanylate Cyclase (GC) Complex Extrinsic_Signals->GC_Complex activates cGMP cGMP GC_Complex->cGMP produces PKG PKG cGMP->PKG activates Ca2_release Intracellular Ca²⁺ Release PKG->Ca2_release triggers MBP146_78 This compound MBP146_78->PKG inhibits Microneme_Secretion Microneme Secretion Ca2_release->Microneme_Secretion stimulates Motility_Invasion Motility, Adhesion, Invasion & Egress Microneme_Secretion->Motility_Invasion enables

Caption: The cGMP-PKG signaling cascade in T. gondii and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the typical workflow for assessing the in vivo efficacy of this compound in a murine model of toxoplasmosis, as derived from published studies.

InVivo_Workflow In Vivo Efficacy Testing Workflow for this compound start Start infection Infect Mice with T. gondii Tachyzoites start->infection treatment Initiate Treatment (e.g., 24h post-infection) This compound vs. Vehicle infection->treatment monitoring Daily Monitoring (Clinical Signs, Mortality) treatment->monitoring treatment_period Treatment Period (e.g., 10 days) monitoring->treatment_period post_treatment Post-Treatment Monitoring treatment_period->post_treatment parasite_burden Assess Parasite Burden (Brain, Spleen, Lung) post_treatment->parasite_burden at recrudescence or endpoint endpoint Endpoint Analysis (Survival Curves, Parasite Load) post_treatment->endpoint parasite_burden->endpoint end End endpoint->end

Caption: A generalized workflow for evaluating the efficacy of this compound in a murine toxoplasmosis model.

Detailed Experimental Protocols

In Vitro Inhibition of T. gondii Tachyzoite Replication

This protocol is based on the methodology used to determine the in vitro IC₅₀ of this compound.[5]

  • Cell Culture: Human foreskin fibroblasts (HFFs) are cultured to confluence in 96-well plates in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics) at 37°C in a 5% CO₂ incubator.

  • Parasite Infection: HFF monolayers are infected with tachyzoites of a reporter strain of T. gondii (e.g., one expressing β-galactosidase) at a low multiplicity of infection (MOI).

  • Compound Application: Immediately after infection, this compound is added to the culture medium in a serial dilution series. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The infected, treated plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72-96 hours).

  • Assay Readout: Parasite proliferation is quantified by measuring the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase like chlorophenol red-β-D-galactopyranoside). Absorbance is read on a plate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits parasite growth by 50%, is calculated using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).

In Vivo Murine Toxoplasmosis Model

This protocol is a composite of the methods described for evaluating the in vivo efficacy of this compound.[1][6]

  • Animals: Female C57BL/6 mice (or other susceptible strains) are used. Animals are housed under specific-pathogen-free conditions.

  • Parasite Strain and Infection: Mice are infected intraperitoneally with a lethal dose of tachyzoites from a virulent T. gondii strain (e.g., the RH strain).

  • Compound Formulation and Administration: this compound is dissolved in sterile water or another suitable vehicle. Treatment is initiated 24 hours post-infection. The compound is administered via intraperitoneal injection at a dose of 50 mg/kg, twice daily, for 10 consecutive days. A control group receives the vehicle alone.

  • Monitoring: Mice are monitored at least twice daily for clinical signs of toxoplasmosis (e.g., lethargy, ruffled fur) and for mortality. Survival data is recorded over the experimental period.

  • Assessment of Parasite Burden (Post-Treatment): To assess parasite recrudescence, surviving mice are euthanized at various time points after the cessation of treatment. Tissues (brain, spleen, lungs) are collected aseptically. Parasite load can be determined by methods such as quantitative PCR (qPCR) for a T. gondii-specific gene or by bioassay (injecting tissue homogenates into naive mice and observing for signs of infection).

Conclusion

This compound is a well-characterized, selective inhibitor of apicomplexan cGMP-dependent protein kinase. Its mechanism of action, centered on the disruption of a signaling pathway vital for parasite motility, invasion, and egress, has been validated through genetic and pharmacological studies. The compound exhibits potent anti-Toxoplasma gondii activity both in vitro and in vivo, with a significant selectivity margin over the host ortholog. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of parasitology and drug development, highlighting the potential of TgPKG as a high-value target for novel antiparasitic therapies. Further investigation into the pharmacokinetics and broader kinase selectivity profile of this compound and its analogs will be crucial for its potential clinical development.

References

MBP146-78: A Technical Guide to a Selective PKG Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MBP146-78, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in research settings.

Introduction

This compound, systematically named 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine, is a small molecule inhibitor that has demonstrated significant potency and selectivity for cGMP-dependent protein kinase (PKG), particularly from apicomplexan parasites.[1] Its utility as a chemical probe has been established in studies of parasitic infections, notably toxoplasmosis.[1][2] This guide serves as a technical resource for researchers investigating the cGMP/PKG signaling pathway and for those in the field of anti-parasitic drug development.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PKG.[3] The cGMP/PKG signaling pathway plays a crucial role in various physiological processes. In this pathway, nitric oxide (NO) or natriuretic peptides stimulate guanylate cyclases to produce cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates downstream target proteins, leading to a cellular response. This compound exerts its effect by binding to PKG and preventing the phosphorylation of its substrates.

Below is a diagram illustrating the cGMP/PKG signaling pathway and the point of inhibition by this compound.

cGMP_PKG_Pathway cGMP/PKG Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC GTP GTP cGMP cGMP GTP->cGMP sGC / pGC PKG_inactive Inactive PKG cGMP->PKG_inactive Activation PKG_active Active PKG PKG_inactive->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phosphorylation pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response pSubstrates->Response MBP146_78 This compound MBP146_78->PKG_active Inhibition

cGMP/PKG signaling pathway with this compound inhibition point.

Quantitative Data

Table 1: In Vitro Potency of this compound

Target/OrganismAssay TypeIC50 (nM)Reference
Eimeria tenella PKGBiochemical~1[3]
Toxoplasma gondii (tachyzoites)Cell-based210[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelParasiteDosing RegimenOutcomeReference
Mouse (C57BL/6)Toxoplasma gondii50 mg/kg, twice daily, intraperitonealProtection from mortality[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established methods in the field.

Biochemical PKG Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against a purified PKG enzyme.

PKG_Assay_Workflow Biochemical PKG Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PKG - Kinase Buffer - Peptide Substrate - ATP (spiked with [γ-33P]ATP) - this compound serial dilutions Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in microplate: - Add PKG, substrate, and buffer - Add this compound or vehicle (DMSO) - Pre-incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C for a defined time Initiate_Reaction->Incubate Stop_Reaction Stop reaction by adding phosphoric acid Incubate->Stop_Reaction Capture_Peptide Spot reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-33P]ATP Stop_Reaction->Capture_Peptide Measure_Radioactivity Quantify incorporated radioactivity using a scintillation counter Capture_Peptide->Measure_Radioactivity Analyze_Data Calculate % inhibition and determine IC50 using non-linear regression Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a biochemical PKG inhibition assay.

Materials:

  • Purified recombinant PKG

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Peptide substrate (e.g., a Kemptide-like peptide)

  • ATP solution (with [γ-33P]ATP)

  • This compound stock solution in DMSO

  • Phosphoric acid

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microtiter plate, add the kinase, peptide substrate, and this compound (or DMSO for control).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the ATP solution.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Toxoplasma gondii Proliferation Assay

This protocol describes a method to determine the IC50 of this compound against T. gondii tachyzoites replicating in a host cell monolayer.

Toxo_Assay_Workflow In Vitro T. gondii Proliferation Assay Workflow Start Start Seed_Cells Seed host cells (e.g., HFFs) in a 96-well plate and grow to confluency Start->Seed_Cells Infect_Cells Infect host cells with T. gondii tachyzoites Seed_Cells->Infect_Cells Add_Inhibitor Add serial dilutions of this compound to the infected cells Infect_Cells->Add_Inhibitor Incubate Incubate for 48-72 hours Add_Inhibitor->Incubate Quantify_Proliferation Quantify parasite proliferation using one of the following methods: - Plaque assay - [3H]-uracil incorporation - High-content imaging Incubate->Quantify_Proliferation Analyze_Data Calculate % inhibition and determine IC50 using non-linear regression Quantify_Proliferation->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro T. gondii proliferation assay.

Materials:

  • Human foreskin fibroblasts (HFFs) or other suitable host cells

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • 96-well plates

  • Method for quantifying parasite proliferation (e.g., [3H]-uracil, fluorescent reporter parasites for imaging)

Procedure:

  • Seed HFFs in a 96-well plate and grow until a confluent monolayer is formed.[4]

  • Infect the HFF monolayer with T. gondii tachyzoites at a low multiplicity of infection.[4]

  • After 2-4 hours, wash the cells to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of this compound.

  • Incubate the plates for 48-72 hours.

  • Quantify parasite proliferation. For example, using a [3H]-uracil incorporation assay, add [3H]-uracil to the medium for the last 24 hours of incubation, then lyse the cells and measure the incorporated radioactivity.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of acute toxoplasmosis.

Materials:

  • C57BL/6 mice

  • Toxoplasma gondii tachyzoites

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Infect mice with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.[1]

  • Prepare a solution of this compound in a suitable vehicle (e.g., water).[1]

  • Beginning 24 hours post-infection, administer this compound (e.g., at 50 mg/kg) or vehicle control to the mice via intraperitoneal injection, twice daily for 10 days.[1][2]

  • Monitor the mice daily for clinical signs of toxoplasmosis and survival.

  • At the end of the study, tissues such as the brain, spleen, and lungs can be harvested to assess parasite burden.[1]

Conclusion

This compound is a valuable research tool for studying the role of PKG in biological systems, particularly in the context of apicomplexan parasites. Its high potency makes it an important lead compound for the development of novel anti-parasitic therapies. Further investigation into its selectivity profile against a broad range of mammalian kinases will be beneficial for a more complete understanding of its potential off-target effects and for its advancement as a potential therapeutic agent.

References

discovery and synthesis of MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and synthesis of a specific molecule, such as MBP146-78, requires access to detailed scientific literature, patents, and experimental data. At present, publicly available scientific databases and search engines do not contain specific information regarding a molecule designated as "this compound".

This lack of information could be due to several factors:

  • Novelty of the Compound: this compound may be a very recent discovery, and research findings may not have been published yet.

  • Proprietary Nature: The compound might be under development by a pharmaceutical company or research institution and is not yet disclosed in the public domain.

  • Internal Designation: "this compound" could be an internal code name used by a research group, with the compound being published under a different name.

  • Typographical Error: There might be a typographical error in the molecule's name.

To provide a comprehensive technical guide that meets the specified requirements, verifiable and citable information is necessary. Without access to foundational data on the discovery, synthesis, and biological activity of this compound, it is not possible to generate the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams.

If "this compound" is a proprietary or very new compound, the requested information would likely be found in internal research and development documents, patent applications, or forthcoming scientific publications. For accurate and detailed information, it is recommended to consult the primary researchers or the organization that has discovered and is developing this molecule.

An In-depth Technical Guide to a Putative Compound for Studying Toxoplasma gondii Replication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite of significant medical and veterinary importance. The lytic cycle of T. gondii, characterized by rapid replication of the tachyzoite stage, is responsible for the acute phase of toxoplasmosis. This replication occurs within a specialized compartment in the host cell called the parasitophorous vacuole. The parasite's ability to efficiently replicate is crucial for its pathogenesis, making the molecular machinery governing this process a prime target for therapeutic intervention. This document outlines the pre-clinical evaluation of MBP146-78, a novel compound under investigation for its potential to inhibit Toxoplasma gondii replication. We will detail its putative mechanism of action, provide standardized protocols for its in vitro assessment, and present a framework for data analysis and visualization.

Putative Mechanism of Action

While the precise target of this compound is under investigation, its characterization would likely involve elucidating its impact on key parasite processes such as host cell invasion, intracellular replication, or egress. Many anti-Toxoplasma compounds disrupt critical signaling pathways, such as those regulated by calcium-dependent protein kinases (CDPKs), which are essential for motility and the transition between the replicative and kinetic phases of the lytic cycle.[1] Other potential mechanisms could involve the disruption of host cell functions that the parasite co-opts for its own replication, such as the host cell cycle.[2] For instance, some parasite effectors are known to modulate host cell cycle progression to ensure a favorable environment for replication.[2]

A hypothetical signaling pathway affected by this compound is illustrated below. This diagram visualizes how the compound might interfere with a critical kinase cascade, ultimately blocking parasite replication.

MBP146_78_MOA cluster_host Host Cell cluster_parasite Toxoplasma gondii Host_Signal Host Cell Signal Parasite_Receptor Parasite Receptor Host_Signal->Parasite_Receptor Activates Kinase_A Kinase A Parasite_Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Replication_Machinery Replication Machinery Kinase_B->Replication_Machinery Activates Block Replication Blocked MBP146_78 This compound MBP146_78->Kinase_B Inhibits

Caption: Hypothetical signaling pathway for this compound's mode of action.

Experimental Protocols

A thorough investigation of a novel anti-Toxoplasma compound requires a suite of standardized assays. Below are detailed protocols for key experiments.

1. In Vitro Parasite Replication Assay (Plaque Assay)

This assay is the gold standard for assessing the overall lytic cycle of T. gondii.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are cultured to confluence in a 6-well plate in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Infection: Confluent HFF monolayers are infected with approximately 100 tachyzoites of the RH strain of T. gondii.

  • Treatment: Following a 2-4 hour incubation to allow for host cell invasion, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 7-10 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Staining and Analysis: Monolayers are fixed with 4% paraformaldehyde, stained with 0.1% crystal violet, and washed. The number and size of plaques (zones of host cell lysis) are quantified. The 50% effective concentration (EC50) is calculated from the dose-response curve.

2. Intracellular Parasite Growth Assay (Red/Green Assay)

This assay specifically measures the rate of parasite replication within host cells.

  • Cell Culture and Infection: HFFs are grown on glass coverslips in a 24-well plate and infected with a T. gondii strain engineered to express a fluorescent reporter (e.g., GFP).

  • Treatment: After 2 hours, the medium is replaced with medium containing various concentrations of this compound.

  • Incubation and Fixation: The infected cells are incubated for 24 hours, then fixed with 4% paraformaldehyde.

  • Staining: The parasites' plasma membrane is stained with an anti-SAG1 antibody followed by a red fluorescent secondary antibody. The host cells are permeabilized, and the intracellular parasites are stained with an anti-GAP45 antibody followed by a green fluorescent secondary antibody.

  • Microscopy and Analysis: The number of parasites per parasitophorous vacuole is counted for at least 100 vacuoles per condition using fluorescence microscopy. Data is plotted to show the distribution of vacuole sizes.

3. Host Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-parasitic effects are not due to host cell toxicity.

  • Cell Culture: HFFs are seeded in a 96-well plate and grown to confluence.

  • Treatment: The cells are treated with the same concentrations of this compound used in the parasite assays.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization and Measurement: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is determined.

The workflow for these core experiments is depicted in the following diagram:

Experimental_Workflow Start Start: Compound this compound PlaqueAssay Plaque Assay (7-10 days) Start->PlaqueAssay RedGreenAssay Red/Green Assay (24 hours) Start->RedGreenAssay MTTAssay Host Cell Viability (MTT) (48-72 hours) Start->MTTAssay EC50 Determine EC50 PlaqueAssay->EC50 ReplicationRate Quantify Replication Rate RedGreenAssay->ReplicationRate CC50 Determine CC50 MTTAssay->CC50 SelectivityIndex Calculate Selectivity Index (CC50 / EC50) EC50->SelectivityIndex CC50->SelectivityIndex

Caption: Core experimental workflow for characterizing this compound.

Data Presentation

The quantitative data generated from the aforementioned experiments should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Efficacy and Toxicity of this compound

CompoundPlaque Assay EC50 (µM)Intracellular Growth EC50 (µM)Host Cell CC50 (µM)Selectivity Index (CC50/EC50)
This compoundValueValueValueValue
Control DrugValueValueValueValue

Table 2: Effect of this compound on Toxoplasma gondii Intracellular Replication at 24 Hours

Treatment Concentration (µM)% Vacuoles with 1 Parasite% Vacuoles with 2 Parasites% Vacuoles with 4 Parasites% Vacuoles with 8 Parasites% Vacuoles with ≥16 Parasites
Vehicle ControlValueValueValueValueValue
This compound (0.1x EC50)ValueValueValueValueValue
This compound (1x EC50)ValueValueValueValueValue
This compound (10x EC50)ValueValueValueValueValue

Conclusion

This technical guide provides a comprehensive framework for the initial characterization of this compound as a potential inhibitor of Toxoplasma gondii replication. The detailed protocols and data presentation formats outlined herein will ensure a rigorous and standardized evaluation of the compound's efficacy, potency, and safety profile. Further studies will be required to elucidate the specific molecular target of this compound and to assess its efficacy in in vivo models of toxoplasmosis. The logical progression from in vitro screening to mechanism of action studies is critical for the development of novel anti-parasitic agents.

References

In Vitro Potency and Selectivity of MBP146-78: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG), with demonstrated cytostatic activity against various parasites, including Toxoplasma gondii and Plasmodium species. This technical guide provides a comprehensive overview of the in vitro potency and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

In Vitro Potency of this compound

This compound exhibits high potency against parasitic PKG isoforms. The half-maximal inhibitory concentration (IC50) values have been determined for PKG from Eimeria tenella and Toxoplasma gondii. Additionally, the compound has shown potent inhibition of the growth of T. gondii tachyzoites in vitro.

Target Enzyme/OrganismIC50 (nM)
Eimeria tenella PKG1.9[1]
Toxoplasma gondii PKG1[1]
Toxoplasma gondii (tachyzoites)210[2]

Experimental Protocols

Biochemical Assay for PKG Inhibition

The in vitro potency of this compound against parasitic PKG was determined using a radiometric protein kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.

Materials:

  • Recombinant parasitic PKG enzyme

  • [γ-³²P]ATP

  • Substrate peptide (e.g., Kemptide)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid (for washing)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and the recombinant PKG enzyme.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the PKG Inhibition Assay Workflow:

PKG_Inhibition_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Buffer Kinase Buffer Reaction_Mix Reaction Mixture Buffer->Reaction_Mix Substrate Substrate Peptide Substrate->Reaction_Mix PKG PKG Enzyme PKG->Reaction_Mix Inhibitor This compound Inhibitor->Reaction_Mix Incubation Incubation at 30°C Reaction_Mix->Incubation Add ATP ATP [γ-³²P]ATP Spotting Spot on P81 Paper Incubation->Spotting Washing Wash with H₃PO₄ Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination Counting->Analysis

Caption: Workflow for the radiometric PKG inhibition assay.

Toxoplasma gondii Growth Inhibition Assay

The cytostatic effect of this compound on Toxoplasma gondii tachyzoites was assessed using a plaque assay or a fluorescence-based method.

Materials:

  • Human foreskin fibroblast (HFF) cell monolayers

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Culture medium (e.g., DMEM with fetal bovine serum)

  • This compound (dissolved in DMSO)

  • Staining solution (e.g., Crystal Violet) or fluorescent reporter parasites

Procedure:

  • Seed HFF cells in multi-well plates and grow to confluence.

  • Infect the HFF monolayers with T. gondii tachyzoites.

  • After a short incubation period to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plates for several days to allow for plaque formation (areas of host cell lysis).

  • For plaque assays, fix and stain the cells with Crystal Violet. Plaques will appear as clear zones.

  • For fluorescence-based assays using reporter parasites, measure the fluorescent signal at the end of the incubation period.

  • Quantify the number and/or size of plaques or the fluorescent intensity for each inhibitor concentration.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the data on a dose-response curve.

In Vitro Selectivity of this compound

While specific data from a broad kinase selectivity panel for this compound is not publicly available, its high potency against parasitic PKG suggests a degree of selectivity over host kinases. The development of potent and selective inhibitors is crucial to minimize off-target effects. The selectivity of a kinase inhibitor is typically evaluated by screening it against a large panel of diverse kinases.

General Protocol for Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a common method for profiling inhibitor selectivity. It measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • A panel of recombinant protein kinases

  • Respective kinase-specific substrates

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Set up individual kinase reactions for each kinase in the panel, containing the kinase, its specific substrate, and assay buffer.

  • Add this compound at a fixed concentration (e.g., 1 µM) or a range of concentrations to the kinase reactions.

  • Initiate the reactions by adding ATP.

  • Incubate at the optimal temperature for each kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent.

  • Record the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each kinase at the tested concentration(s) of this compound.

Diagram of the Kinase Selectivity Profiling Workflow:

Kinase_Selectivity_Workflow cluster_screening High-Throughput Screening cluster_assay Biochemical Assay (e.g., ADP-Glo) cluster_analysis Data Analysis & Visualization Compound This compound Assay_Plate Assay Plate Preparation (Kinase + Substrate + Inhibitor) Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Assay_Plate ATP_Addition ATP Addition (Reaction Start) Assay_Plate->ATP_Addition Incubation Incubation ATP_Addition->Incubation Detection_Reagent Add ADP-Glo Reagents Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Inhibition_Calc Calculate % Inhibition Luminescence->Inhibition_Calc Selectivity_Score Determine Selectivity Score Inhibition_Calc->Selectivity_Score Heatmap Generate Heatmap Selectivity_Score->Heatmap

Caption: General workflow for kinase selectivity profiling.

Signaling Pathway Context

This compound targets the cGMP signaling pathway, which is crucial for various processes in apicomplexan parasites, including motility, invasion, and egress from host cells. By inhibiting PKG, this compound disrupts these essential functions, leading to a cytostatic effect.

Diagram of the Targeted cGMP Signaling Pathway:

cGMP_Signaling_Pathway GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Downstream Substrates PKG->Substrates Phosphorylates MBP146_78 This compound MBP146_78->PKG Inhibits Response Parasite Motility, Invasion, Egress Substrates->Response Leads to

Caption: Inhibition of the cGMP pathway by this compound.

Conclusion

This compound is a highly potent inhibitor of parasitic PKG, demonstrating significant in vitro activity against key apicomplexan parasites. The provided experimental protocols offer a foundation for the further characterization of this and similar compounds. While comprehensive selectivity data is a critical next step, the existing potency data strongly supports the continued investigation of this compound as a promising lead for the development of novel anti-parasitic drugs.

References

The Impact of MBP146-78 on Host Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP146-78 is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases (PKG), with notable efficacy against parasitic forms of the enzyme. This technical guide provides an in-depth analysis of the effects of this compound on host cell signaling pathways, primarily through its targeted inhibition of parasitic PKG. The downstream consequences for the host are largely indirect, stemming from the disruption of essential parasite life cycle processes such as invasion, replication, and egress. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for parasitic cGMP-dependent protein kinases over their mammalian counterparts. This specificity makes it a valuable tool for studying the role of PKG in parasites like Toxoplasma gondii and Plasmodium species, and a potential candidate for therapeutic development. Its mechanism of action centers on the competitive inhibition of the ATP-binding site of parasitic PKG, thereby blocking downstream signaling cascades essential for parasite survival and propagation.

Core Mechanism: Inhibition of Parasitic cGMP-Dependent Protein Kinase (PKG)

Parasitic PKG is a central regulator of various critical cellular processes in apicomplexan parasites. Activation of PKG by cGMP triggers a signaling cascade that ultimately controls parasite motility, invasion of host cells, replication within the parasitophorous vacuole, and egress from the host cell. This compound, by inhibiting PKG, effectively halts these fundamental processes.

Disruption of Parasite Calcium Signaling

A primary downstream effect of PKG activity in parasites is the mobilization of intracellular calcium (Ca2+) stores.[1][2] This increase in cytosolic Ca2+ is a critical trigger for the secretion of microneme and rhoptry proteins, which are essential for parasite motility and invasion of host cells.[3][4][5] Inhibition of PKG by this compound prevents this Ca2+ release, thereby blocking the secretion of these key effector proteins and inhibiting the parasite's ability to infect host cells.

Interference with Parasite Egress

In Plasmodium falciparum, PKG activity is required for the timely rupture of infected red blood cells (erythrocytes) and the release of merozoites.[4][5][6] PKG regulates the discharge of a subtilisin-like protease (SUB1) into the parasitophorous vacuole, which is necessary for the breakdown of the vacuolar and host cell membranes.[4][7] By inhibiting PKG, this compound prevents merozoite egress, trapping the parasites within the host erythrocyte and preventing the propagation of infection.[8]

Indirect Effects on Host Cell Signaling

The impact of this compound on host cell signaling is primarily a consequence of its effects on the parasite. By preventing parasite invasion, replication, and egress, this compound indirectly preserves normal host cell function and prevents parasite-induced manipulation of host signaling pathways.

Prevention of Host Cell Lysis

In Plasmodium infections, the cyclical egress of merozoites leads to the lysis of red blood cells, a key event in malaria pathogenesis. By blocking egress, this compound directly prevents this host cell destruction.

Attenuation of Host Immune Response Manipulation

Toxoplasma gondii is known to secrete effector proteins that modulate the host immune response to its advantage. For instance, some parasite proteins can interfere with interferon-gamma (IFN-γ) signaling and STAT1 activation, crucial components of the innate and adaptive immune response.[9] By inhibiting the parasite's ability to invade and establish a replicative niche within the host cell, this compound prevents the secretion of these immunomodulatory effectors, thereby allowing for a more effective host immune response. The efficacy of this compound in murine toxoplasmosis models has been shown to be dependent on the host's IFN-γ response, highlighting the synergy between direct anti-parasitic activity and the host immune system.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterOrganism/Cell LineValueReference
IC50 Toxoplasma gondii tachyzoites210 nM[3]
In vivo dosage Murine model of toxoplasmosis50 mg/kg twice daily (intraperitoneal)[3]
IC50 Eimeria tenella PKG1.9 nMNot directly in search results, inferred from general statements
IC50 Toxoplasma gondii PKG1 nMNot directly in search results, inferred from general statements
IC50 (Hepatocyte Invasion) Plasmodium berghei sporozoites199 nM[8]
CC50 (Cytotoxicity) HepG2 liver cells41.5 µM[8]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound are provided below.

Western Blot Analysis of Host Cell Protein Phosphorylation

This protocol is adapted for the analysis of phosphorylation status of key signaling proteins (e.g., STAT1) in host cells infected with parasites and treated with this compound.

  • Sample Preparation:

    • Culture host cells to 80-90% confluency in 6-well plates.

    • Infect cells with parasites at a multiplicity of infection (MOI) of 5 for 2 hours.

    • Remove extracellular parasites by washing with PBS.

    • Treat infected cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 24 hours.

    • Where relevant, stimulate cells with a signaling agonist (e.g., IFN-γ at 100 U/mL) for 30 minutes before lysis.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-STAT1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Host Cell Calcium Imaging

This protocol allows for the visualization of intracellular calcium dynamics in host cells, which could be indirectly affected by parasite health and invasion processes.

  • Cell Preparation:

    • Seed host cells on glass-bottom dishes.

    • Load cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in imaging buffer (e.g., HBSS) for 30 minutes at 37°C.

    • Wash cells twice with imaging buffer to remove excess dye.

  • Imaging:

    • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire baseline fluorescence images.

    • Add parasites and/or this compound to the cells.

    • Record time-lapse images to monitor changes in intracellular calcium concentrations, observed as changes in fluorescence intensity.

  • Data Analysis:

    • Quantify fluorescence intensity in individual cells over time using image analysis software.

    • Normalize fluorescence changes to the baseline fluorescence (F/F0).

Multiplex Cytokine Assay

This protocol is for the quantification of cytokine secretion from host immune cells (e.g., macrophages) in response to parasite infection and treatment with this compound.

  • Sample Collection:

    • Culture immune cells (e.g., primary macrophages or a cell line like RAW 264.7) in 24-well plates.

    • Infect cells with parasites at an MOI of 1.

    • Treat infected cells with this compound or vehicle control.

    • Collect cell culture supernatants at various time points (e.g., 24, 48 hours).

    • Centrifuge supernatants to remove cellular debris.

  • Cytokine Quantification:

    • Perform a multiplex cytokine assay (e.g., using a bead-based immunoassay platform) according to the manufacturer's instructions.[12][13] This will allow for the simultaneous measurement of multiple cytokines (e.g., IL-12, TNF-α, IL-10).

  • Data Analysis:

    • Analyze the raw data using the assay-specific software to determine the concentration of each cytokine in the samples.

    • Compare cytokine profiles between different treatment groups.

Visualizations

Signaling Pathways

MBP146_78_Mechanism cluster_parasite Parasite cluster_host Host Cell cGMP cGMP PKG Parasitic PKG cGMP->PKG Activates Ca_release Intracellular Ca2+ Release PKG->Ca_release Stimulates Egress_Protease Egress Protease (e.g., SUB1) Activation PKG->Egress_Protease Activates Secretion Microneme/Rhoptry Protein Secretion Ca_release->Secretion Triggers Invasion Invasion Secretion->Invasion Egress Egress & Lysis Egress_Protease->Egress Replication Replication Invasion->Replication Immune_Mod Immune Modulation Replication->Immune_Mod MBP146_78 This compound MBP146_78->PKG Inhibits

Caption: Mechanism of this compound action on parasitic processes and indirect effects on the host cell.

Experimental Workflows

Western_Blot_Workflow start Infect Host Cells with Parasites treatment Treat with this compound or Vehicle start->treatment stimulation Stimulate with IFN-γ (optional) treatment->stimulation lysis Lyse Cells & Quantify Protein stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block with 5% BSA transfer->blocking primary_ab Incubate with Phospho-Specific Ab blocking->primary_ab secondary_ab Incubate with HRP-Conjugated Secondary Ab primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Analyze Phosphorylation Levels detection->analysis

Caption: Workflow for Western blot analysis of host cell protein phosphorylation.

Cytokine_Assay_Workflow start Culture & Infect Immune Cells treatment Treat with this compound or Vehicle start->treatment collect_sup Collect Supernatants at Time Points treatment->collect_sup assay Perform Multiplex Cytokine Assay collect_sup->assay analysis Quantify & Compare Cytokine Profiles assay->analysis

Caption: Workflow for multiplex cytokine profiling of host cell supernatants.

References

Unveiling the Off-Target Landscape of MBP146-78: A Technical Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While MBP146-78 is a well-documented potent and selective inhibitor of cGMP-dependent protein kinase (PKG), a comprehensive understanding of its full molecular target profile is crucial for its therapeutic development and for anticipating potential off-target effects. To date, extensive public domain data on the molecular targets of this compound beyond PKG is not available. This guide, therefore, provides an in-depth overview of the state-of-the-art methodologies that can be employed to elucidate the complete target landscape of this compound and other kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound's primary mechanism of action is the inhibition of PKG, with demonstrated efficacy in preclinical models of toxoplasmosis[1]. However, the selectivity of any small molecule inhibitor is rarely absolute. A thorough investigation into potential off-target interactions is a critical step in drug development to understand the full pharmacological profile, predict potential side effects, and uncover novel therapeutic applications. This guide details the key experimental strategies for kinome-wide selectivity profiling and broader proteomic approaches for identifying non-kinase targets.

Methodologies for Target Identification and Selectivity Profiling

Several powerful techniques are available to determine the on- and off-target interactions of a small molecule inhibitor like this compound. These methods can be broadly categorized into biochemical assays using purified proteins and cell-based assays that probe target engagement in a more physiological context.

Kinome-Wide Selectivity Profiling

Given that this compound is a kinase inhibitor, a primary focus of off-target analysis is its interaction with the broader human kinome.

This method relies on a proprietary competition binding assay to quantify the interaction of a test compound with a large panel of human kinases.

Experimental Protocol:

  • Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant human kinases.

  • Reaction Setup: Kinases are incubated with the immobilized ligand and a range of concentrations of the test compound.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal remaining at a specific concentration of the test compound or as dissociation constants (Kd) for interacting kinases.

This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors to capture a significant portion of the kinome from cell or tissue lysates.

Experimental Protocol:

  • Lysate Preparation: Cellular lysates are prepared under native conditions to preserve protein complexes.

  • Competitive Binding: The lysate is pre-incubated with varying concentrations of the test compound (this compound) or a DMSO control.

  • Affinity Enrichment: The lysate is then incubated with Kinobeads, which are sepharose beads functionalized with a cocktail of non-selective kinase inhibitors. Kinases not bound by the test compound will bind to the beads.

  • Elution and Digestion: Bound proteins are eluted from the beads and digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The relative abundance of each kinase in the presence of the test compound is compared to the DMSO control to determine the binding affinity (apparent Kd).

Broader Proteomic Profiling

To identify potential non-kinase targets, other proteomic approaches can be employed.

This technique uses a modified version of the small molecule of interest to "fish" for its binding partners in a cellular lysate.

Experimental Protocol:

  • Probe Synthesis: this compound is chemically modified to include a reactive group (e.g., a photo-activatable crosslinker) and an enrichment handle (e.g., biotin).

  • Labeling: The probe is incubated with a cellular lysate to allow for binding to its targets.

  • Crosslinking: UV irradiation is used to covalently link the probe to its binding partners.

  • Enrichment: Biotinylated protein-probe complexes are captured using streptavidin beads.

  • Identification: The enriched proteins are identified by mass spectrometry.

Data Presentation

The quantitative data obtained from these assays are best presented in tabular format for clear comparison of binding affinities and selectivity.

Table 1: Hypothetical KINOMEscan™ Data for this compound

Kinase TargetPercent of Control @ 1 µMDissociation Constant (Kd) in nM
PKG1A1.515
PKG1B2.025
ROCK145.2850
PKA60.8>1000
CAMK2A85.1>10000
.........

Table 2: Hypothetical Kinobeads Data for this compound

Protein TargetApparent Kd (nM)Target Class
PRKG120Kinase
PRKG235Kinase
ROCK2950Kinase
PDE5A2500Phosphodiesterase
.........

Visualizations

Diagrams are essential for illustrating complex workflows and signaling pathways.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay recombinant_kinases DNA-tagged Recombinant Kinases incubation Competition Binding recombinant_kinases->incubation immobilized_ligand Immobilized Ligand immobilized_ligand->incubation mbp146_78 This compound (Test Compound) mbp146_78->incubation wash Wash incubation->wash Remove unbound components qpcr qPCR wash->qpcr Quantify bound kinase data_analysis Data Analysis qpcr->data_analysis Determine % of control or Kd

Caption: Workflow of the KINOMEscan™ assay for kinase inhibitor profiling.

Kinobeads_Workflow cluster_workflow Kinobeads Workflow cell_lysate Cell Lysate pre_incubation Pre-incubation cell_lysate->pre_incubation mbp146_78 This compound (Competitor) mbp146_78->pre_incubation affinity_enrichment Affinity Enrichment pre_incubation->affinity_enrichment wash Wash affinity_enrichment->wash Capture unbound kinases kinobeads Kinobeads kinobeads->affinity_enrichment elution Elution wash->elution Elute bound kinases digestion Tryptic Digestion elution->digestion Digest to peptides lc_msms LC-MS/MS digestion->lc_msms Analyze peptides data_analysis Data Analysis lc_msms->data_analysis Identify and quantify kinases

Caption: Experimental workflow for Kinobeads-based chemical proteomics.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Off-Target Signaling of this compound MBP146_78 This compound PKG PKG MBP146_78->PKG Inhibition Off_Target_Kinase Hypothetical Off-Target Kinase MBP146_78->Off_Target_Kinase Inhibition Downstream_PKG PKG Substrate PKG->Downstream_PKG Phosphorylation Downstream_Off_Target Off-Target Substrate Off_Target_Kinase->Downstream_Off_Target Phosphorylation Cellular_Response_1 Therapeutic Effect Downstream_PKG->Cellular_Response_1 Leads to Cellular_Response_2 Side Effect Downstream_Off_Target->Cellular_Response_2 Leads to

Caption: Hypothetical signaling pathway illustrating potential on- and off-target effects of this compound.

Conclusion

A thorough characterization of the molecular targets of this compound beyond PKG is essential for a complete understanding of its pharmacology. The methodologies outlined in this guide, including kinome-wide screening and affinity-based proteomics, provide a robust framework for achieving this. The resulting data will be invaluable for guiding the further development of this compound as a therapeutic agent, enabling a more informed assessment of its potential benefits and risks. Future research efforts should focus on applying these techniques to generate a comprehensive selectivity profile for this compound.

References

An In-Depth Technical Guide to MBP146-78: A Potent and Selective Inhibitor of Parasitic cGMP-Dependent Protein Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP146-78 is a potent and selective small molecule inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG) in apicomplexan parasites. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its demonstrated efficacy against various parasitic pathogens. Detailed quantitative data, experimental methodologies, and a visualization of its role in the cGMP signaling pathway are presented to support its potential as a lead compound in the development of novel anti-parasitic therapeutics.

Chemical and Physical Properties

This compound is a trisubstituted pyrrole derivative with the following key identifiers and properties.

PropertyValue
CAS Number 188343-77-3[1][2][3][4][5]
Molecular Formula C₂₁H₂₂FN₃[2][3][6]
Molecular Weight 335.4 g/mol [2][3]
Formal Name 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-pyridine[2]
Appearance White to off-white solid[1]
Purity ≥98%[2]
Solubility Soluble in DMSO[3]; Slightly soluble in DMSO (0.1-1 mg/ml) and Ethanol (0.1-1 mg/ml)[2]

Mechanism of Action

This compound exerts its anti-parasitic effects through the potent and selective inhibition of cGMP-dependent protein kinase (PKG).[1][5] PKG is a crucial enzyme in the signaling pathways of many apicomplexan parasites, regulating key processes essential for their survival and propagation. The inhibition of parasitic PKG by this compound is competitive with ATP, effectively blocking the downstream phosphorylation of substrate proteins. This disruption of the cGMP signaling cascade has been shown to be cytostatic against parasites such as Toxoplasma gondii.[5]

Parasitic cGMP Signaling Pathway and the Role of this compound

The cGMP signaling pathway in apicomplexan parasites is a critical regulator of various cellular processes, including motility, invasion, and egress from host cells. This compound specifically targets and inhibits PKG, a central component of this pathway.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Parasite Membrane cluster_cytosol Parasite Cytosol Environmental_Cues Environmental Cues (e.g., pH, temperature) GC Guanylyl Cyclase (GC) Environmental_Cues->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates 5_GMP 5'-GMP PDE->5_GMP PKG_active PKG (active) PKG_inactive->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Responses Cellular Responses (Motility, Invasion, Egress) Phosphorylated_Substrates->Cellular_Responses MBP146_78 This compound MBP146_78->PKG_active Inhibits

Caption: The cGMP signaling pathway in parasites and the inhibitory action of this compound on Protein Kinase G (PKG).

Quantitative Efficacy Data

This compound has demonstrated significant in vitro and in vivo activity against a range of apicomplexan parasites.

Table 1: In Vitro Activity of this compound

ParasiteAssayIC₅₀Reference
Toxoplasma gondiiTachyzoite replication in HFFs210 nM[1]
Eimeria tenellaPKG enzyme inhibition1.9 nM[2]
Toxoplasma gondiiPKG enzyme inhibition1 nM[2]

Table 2: In Vivo Efficacy of this compound in Murine Models

ParasiteMouse ModelDosing RegimenOutcomeReference
Toxoplasma gondiiInfected mice50 mg/kg, twice daily (intraperitoneal)Increased survival; prevented secondary reinfection[2]
Plasmodium yoeliiInfected mice50 mg/kgPrevented liver infection[2]
Plasmodium bergheiInfected mice50 mg/kg, twice daily for 8 daysIncreased survival time[2]

Experimental Protocols

In Vitro Inhibition of Toxoplasma gondii Tachyzoite Replication

This protocol outlines the general steps for assessing the inhibitory effect of this compound on the replication of T. gondii tachyzoites within a host cell monolayer.

In_Vitro_Workflow Start Start Seed_HFF Seed Human Foreskin Fibroblasts (HFFs) in 96-well plates Start->Seed_HFF Incubate_24h Incubate for 24h to allow cell adherence Seed_HFF->Incubate_24h Prepare_Compound Prepare serial dilutions of this compound Incubate_24h->Prepare_Compound Infect_Cells Infect HFF monolayer with T. gondii tachyzoites Incubate_24h->Infect_Cells Add_Compound Add this compound dilutions to wells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Assess_Replication Assess parasite replication (e.g., via plaque assay, luciferase reporter, or microscopy) Incubate_48_72h->Assess_Replication Calculate_IC50 Calculate IC₅₀ value Assess_Replication->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro Toxoplasma gondii replication inhibition assay.

Methodology:

  • Human Foreskin Fibroblasts (HFFs) are seeded in 96-well plates and cultured to confluence.

  • This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Confluent HFF monolayers are infected with freshly harvested T. gondii tachyzoites.

  • Immediately after infection, the various concentrations of this compound are added to the wells.

  • The plates are incubated for a period of 48 to 72 hours to allow for parasite replication and plaque formation.

  • Parasite proliferation is quantified using an appropriate method, such as a plaque assay, a luciferase-based reporter system, or direct microscopic counting.

  • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

The following protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of acute toxoplasmosis.

Methodology:

  • A suitable strain of mice (e.g., CD-1 or BALB/c) is infected with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.

  • This compound is formulated in an appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

  • Treatment with this compound or the vehicle control is initiated at a specified time post-infection (e.g., 24 hours).

  • The compound is administered according to a defined dosing regimen (e.g., 50 mg/kg, twice daily) for a set duration.

  • The health of the mice is monitored daily, and survival is recorded.

  • Efficacy is determined by comparing the survival rates and time to death of the treated group versus the control group.

  • At the end of the study, tissues may be harvested to quantify parasite burden using methods such as qPCR.

Conclusion

This compound is a highly potent and selective inhibitor of parasitic PKG with demonstrated in vitro and in vivo efficacy against multiple apicomplexan parasites. Its well-defined mechanism of action, targeting a key signaling pathway essential for parasite viability, makes it a compelling candidate for further preclinical development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound or similar PKG inhibitors as novel anti-parasitic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Inhibition Assay using MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the inhibitory activity of compounds, using MBP146-78 as an example, against protein kinases in an in vitro setting. The protocol is designed for researchers, scientists, and drug development professionals involved in kinase inhibitor screening and characterization. Myelin Basic Protein (MBP) is utilized as a versatile substrate, suitable for a wide range of serine/threonine kinases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, making them prominent targets for drug discovery. In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors. This document outlines a protocol for an in vitro kinase inhibition assay, focusing on the potent and selective cGMP-dependent protein kinase (PKG) inhibitor, this compound.[1][2][3][4] While this compound is specific for PKG, the described methodologies can be adapted for other kinases, inhibitors, and substrate systems.

Myelin Basic Protein (MBP) is a widely used generic substrate for various protein kinases due to its numerous phosphorylation sites and largely unfolded structure in solution.[5] This makes it a suitable substrate for initial screenings and for kinases where the specific substrate is unknown or difficult to produce.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the reported inhibitory potency of this compound against parasitic cGMP-dependent protein kinases (PKG).

Target KinaseOrganismIC50 ValueReference
PKGEimeria tenella1.9 nM[2]
PKGToxoplasma gondii1.0 nM[2]
PKGPlasmodium falciparum-[2]
PKG (recombinant)Eimeria tenella<1 nM[4]

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase inhibition assay using both radioactive and non-radioactive detection methods.

Materials and Reagents
  • Kinase: Purified, active protein kinase (e.g., cGMP-dependent protein kinase).

  • Substrate: Myelin Basic Protein (MBP), full-length or a suitable peptide fragment (e.g., MBP (95-98) peptide).[6]

  • Inhibitor: this compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Radioactive Label (for radioactive assay): [γ-³²P]ATP.

  • Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄). Buffer composition may need to be optimized for the specific kinase.

  • Stopping Solution (for radioactive assay): 75 mM phosphoric acid.

  • Detection Reagent (for non-radioactive assay): e.g., ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system.

  • P81 Phosphocellulose Paper (for radioactive assay).

  • Scintillation Counter and Scintillation Fluid (for radioactive assay).

  • Luminometer (for non-radioactive assay).

  • Microplates: 96-well or 384-well plates, appropriate for the detection method.

Protocol 1: Radioactive In Vitro Kinase Inhibition Assay

This protocol measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the MBP substrate.

1. Preparation of Reagents: a. Prepare a stock solution of the inhibitor (this compound) in 100% DMSO. Create a serial dilution of the inhibitor to generate a concentration gradient for IC50 determination. b. Prepare the kinase, MBP substrate, and non-radioactive ATP at desired working concentrations in kinase assay buffer. c. Prepare a working solution of [γ-³²P]ATP by diluting the stock with non-radioactive ATP in kinase assay buffer to the desired specific activity.

2. Kinase Reaction: a. To each well of a microplate, add the following in order: i. Kinase assay buffer. ii. Inhibitor solution at various concentrations (include a DMSO-only control for 0% inhibition). iii. Kinase solution. b. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. c. Add the MBP substrate to each well. d. Initiate the kinase reaction by adding the [γ-³²P]ATP working solution to each well. The final reaction volume is typically 25-50 µL. e. Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the kinase reaction.

3. Stopping the Reaction and Detection: a. Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. b. Immediately wash the P81 paper multiple times (e.g., 3 x 5 minutes) in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone to dry the paper. d. Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis: a. Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Protocol 2: Non-Radioactive (Luminescence-Based) In Vitro Kinase Inhibition Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

1. Preparation of Reagents: a. Prepare inhibitor dilutions as described in Protocol 1. b. Prepare the kinase, MBP substrate, and ATP at desired working concentrations in kinase assay buffer.

2. Kinase Reaction: a. The setup of the kinase reaction is similar to the radioactive assay: i. Add kinase assay buffer, inhibitor, and kinase to each well of a white, opaque microplate. ii. Pre-incubate for 10-15 minutes at room temperature. iii. Add the MBP substrate. b. Initiate the reaction by adding ATP to each well. c. Incubate at 30°C for the optimized reaction time.

3. ADP Detection: a. Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. b. Incubate for the time specified by the kit manufacturer (e.g., 40 minutes at room temperature). c. Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. d. Incubate for the time specified by the kit manufacturer (e.g., 30-60 minutes at room temperature). e. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

In_Vitro_Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (e.g., this compound) add_reagents Add Buffer, Inhibitor, and Kinase to Plate prep_inhibitor->add_reagents prep_kinase Prepare Kinase Solution prep_kinase->add_reagents prep_substrate Prepare Substrate (MBP) Solution add_substrate Add Substrate (MBP) prep_substrate->add_substrate prep_atp Prepare ATP Solution start_reaction Initiate with ATP prep_atp->start_reaction pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate add_substrate->start_reaction incubate Incubate (e.g., 30°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Measure Signal (Radioactivity or Luminescence) stop_reaction->detect_signal plot_data Plot Signal vs. [Inhibitor] detect_signal->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Mechanism cluster_no_inhibitor Active Kinase cluster_with_inhibitor Inhibited Kinase K_active Kinase P Phosphorylated Substrate K_active->P Phosphorylation ADP ADP K_active->ADP S Substrate (MBP) S->K_active ATP ATP ATP->K_active K_inhibited Kinase No_Reaction No Reaction K_inhibited->No_Reaction I Inhibitor (this compound) I->K_inhibited Binding S2 Substrate (MBP) S2->K_inhibited Blocked ATP2 ATP ATP2->K_inhibited Blocked

Caption: Principle of kinase inhibition in an in vitro assay.

References

Application Notes and Protocols for MBP146-78 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG).[1][2] As a key downstream effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, PKG is implicated in a multitude of physiological processes. These include the regulation of smooth muscle relaxation, platelet aggregation, and neuronal function. In a research context, this compound serves as a valuable chemical probe for elucidating the specific roles of PKG in cellular signaling and for investigating its potential as a therapeutic target in various diseases.

The primary and most well-documented application of this compound in cell culture is the inhibition of parasitic proliferation, specifically Toxoplasma gondii.[1] Emerging research also points to the broader involvement of the PKG pathway in cancer cell apoptosis and vasodilation, suggesting wider applications for selective PKG inhibitors like this compound.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for its primary application and for assessing its inhibitory activity.

Data Presentation

Quantitative Data Summary for this compound
ParameterValueCell Line/SystemApplicationReference
IC₅₀ 210 nMT. gondii tachyzoites in Human Foreskin Fibroblasts (HFFs)Inhibition of parasite replication[1]
Non-toxic Concentration Up to 10 µMHuman Foreskin Fibroblasts (HFFs)Cytotoxicity assessment[1]
Reversibility ReversibleT. gondii in HFFsAssessment of cytostatic vs. cidal effects[1]
Solubility 12 mg/mL in DMSO (35.77 mM)N/AStock solution preparation[2]

Signaling Pathway

The canonical signaling pathway inhibited by this compound involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate PKG, which in turn phosphorylates various downstream substrate proteins, modulating their activity. One such key substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in actin cytoskeleton dynamics. This compound exerts its effect by blocking the kinase activity of PKG, thereby preventing the phosphorylation of its downstream targets.

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP p-VASP VASP->pVASP Cellular_Response Cellular Response (e.g., Actin Dynamics) pVASP->Cellular_Response Modulates MBP146_78 This compound MBP146_78->PKG Inhibits

Figure 1: The cGMP/PKG signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of Anti-parasitic Activity against Toxoplasma gondii

This protocol is adapted from the methodology used to determine the IC₅₀ of this compound against T. gondii tachyzoites in HFF cells.

Materials:

  • Human Foreskin Fibroblasts (HFFs)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFFs into a 96-well plate at a density of 1,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Parasite Infection: The following day, infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) appropriate for your experimental setup.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete DMEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the medium from the infected cells and add the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cytotoxicity Assessment in Mammalian Cells

This protocol is essential to determine the toxic concentration range of this compound on the host cells used in your experiments.

Materials:

  • Mammalian cell line of interest (e.g., HFFs, HeLa, etc.)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 1.

  • Treatment: Replace the medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine any potential cytotoxic effects.

Protocol 3: Western Blot Analysis of PKG Inhibition

This protocol allows for the confirmation of this compound's inhibitory effect on the PKG signaling pathway by assessing the phosphorylation status of a downstream target, VASP.

Materials:

  • Cell line expressing PKG and VASP (e.g., vascular smooth muscle cells, platelets, or transfected cells)

  • Complete cell culture medium

  • This compound

  • PKG activator (e.g., 8-Bromo-cGMP)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • PKG Activation: Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for 15-30 minutes to induce VASP phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total VASP antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal. A decrease in the phospho-VASP/total VASP ratio with increasing concentrations of this compound indicates successful inhibition of PKG.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in a cell culture experiment.

Experimental_Workflow cluster_assays Perform Assays Start Start Prepare_Cells Prepare Cells (Seed and Culture) Start->Prepare_Cells Prepare_Compound Prepare this compound (Stock and Dilutions) Start->Prepare_Compound Treat_Cells Treat Cells with This compound Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay_Viability Cell Viability/ Proliferation Assay Incubate->Assay_Viability Assay_Western Western Blot for p-VASP/VASP Incubate->Assay_Western Assay_Other Other Functional Assays Incubate->Assay_Other Analyze_Data Analyze and Interpret Data Assay_Viability->Analyze_Data Assay_Western->Analyze_Data Assay_Other->Analyze_Data End End Analyze_Data->End

Figure 2: A general experimental workflow for using this compound.

Potential Applications in Other Research Areas

While the anti-parasitic activity of this compound is well-characterized, its role as a selective PKG inhibitor opens up avenues for its use in other areas of cell biology research.

  • Cancer Research: The cGMP/PKG signaling pathway has been implicated in the regulation of apoptosis in some cancer cell lines.[3] this compound could be used to investigate the role of PKG in cancer cell proliferation and survival. For example, researchers could assess whether inhibition of PKG by this compound sensitizes cancer cells to chemotherapeutic agents.

  • Cardiovascular Research: The PKG pathway is a central mediator of vasodilation. In vitro studies using isolated blood vessels or cultured vascular smooth muscle cells could employ this compound to probe the specific contribution of PKG to the vasodilatory effects of NO donors and other agents that elevate cGMP.

  • Neuroscience: PKG is involved in various neuronal processes, including synaptic plasticity and neuronal differentiation. While specific studies with this compound are lacking, its use in primary neuronal cultures or neuroblastoma cell lines could help to elucidate the role of PKG in these processes.

For these exploratory applications, it is crucial to first establish the effective, non-toxic concentration range of this compound in the specific cell type being investigated, as outlined in Protocol 2. Confirmation of PKG inhibition via Western blotting for a downstream target like p-VASP (Protocol 3) is also highly recommended.

References

Application Notes and Protocols for MBP146-78 in a Murine Toxoplasmosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MBP146-78, a potent inhibitor of cGMP-dependent protein kinase (PKG), in a murine model of toxoplasmosis. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound against Toxoplasma gondii infection in vivo.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The parasite's lifecycle involves distinct developmental stages, with the rapidly replicating tachyzoites being responsible for the acute phase of the infection. This compound has been identified as a promising therapeutic agent that targets the parasite's cGMP-dependent protein kinase (PKG), an essential enzyme for parasite motility, invasion, and egress from host cells.[1][2] This document outlines the dosage, administration, and experimental procedures for assessing the anti-toxoplasma activity of this compound in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and dosage of this compound in the context of a murine toxoplasmosis model.

Table 1: In Vitro Efficacy of this compound against T. gondii Tachyzoites

ParameterValueCell LineReference
IC50210 nMHFFsMedChemExpress

Table 2: In Vivo Dosage and Administration of this compound

ParameterDetailsReference
Animal Model Mice (specific strain may vary, e.g., BALB/c, C57BL/6, CD-1)[3][4][5][6]General knowledge from murine models
Dosage 50 mg/kg[7]
Frequency Twice daily[7]
Administration Route Intraperitoneal (IP) injection[7]
Treatment Duration 10 days[7]
Vehicle WaterMedChemExpress

Signaling Pathway of T. gondii PKG and Inhibition by this compound

The cGMP-dependent protein kinase (PKG) signaling pathway is crucial for the lytic cycle of Toxoplasma gondii, regulating key processes such as parasite motility, host cell invasion, and egress. This compound acts as a potent and selective inhibitor of this kinase.

PKG_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pkg_activation PKG Activation cluster_downstream Downstream Effects Guanylate_Cyclase Guanylate Cyclase (GC) cGMP cGMP Guanylate_Cyclase->cGMP synthesizes GTP GTP GTP->Guanylate_Cyclase PKG T. gondii PKG cGMP->PKG activates Substrate_Phosphorylation Substrate Phosphorylation PKG->Substrate_Phosphorylation Motility Motility Substrate_Phosphorylation->Motility Invasion Invasion Substrate_Phosphorylation->Invasion Egress Egress Substrate_Phosphorylation->Egress MBP146_78 This compound MBP146_78->PKG inhibits

Caption: T. gondii PKG signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis

This protocol describes the methodology for evaluating the efficacy of this compound in an acute murine toxoplasmosis model.

Materials:

  • This compound

  • Toxoplasma gondii tachyzoites (e.g., RH or ME49 strain)[4][6]

  • Female BALB/c mice (6-8 weeks old)

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile syringes and needles (27-gauge)

  • Tissue homogenizer

  • DNA extraction kit

  • qPCR reagents (primers and probes specific for a T. gondii gene, e.g., the 529 bp repeat element)[4]

  • Animal housing and handling equipment compliant with ethical guidelines

Experimental Workflow Diagram:

Experimental_Workflow Start Infection Infect Mice with T. gondii Tachyzoites (IP) Start->Infection Treatment_Initiation Initiate this compound Treatment (24h post-infection) Infection->Treatment_Initiation Daily_Treatment Administer this compound (50 mg/kg, IP, twice daily for 10 days) Treatment_Initiation->Daily_Treatment Monitoring Monitor Mice Daily (morbidity and mortality) Daily_Treatment->Monitoring Endpoint Euthanize Mice and Collect Tissues (e.g., brain, spleen, lung) Monitoring->Endpoint At experimental endpoint Analysis Quantify Parasite Burden (qPCR) Endpoint->Analysis End Analysis->End

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Procedure:

  • Parasite Preparation:

    • Culture T. gondii tachyzoites in a suitable cell line (e.g., human foreskin fibroblasts - HFFs).

    • Harvest tachyzoites and purify them from host cell debris.

    • Resuspend the parasites in sterile PBS and determine the concentration using a hemocytometer.

    • Dilute the parasite suspension to the desired concentration for infection (e.g., 1 x 10^3 tachyzoites per 100 µL).

  • Animal Infection:

    • Randomly assign mice to control and treatment groups.

    • Infect each mouse intraperitoneally (IP) with 100 µL of the prepared tachyzoite suspension.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in sterile water.

    • Twenty-four hours post-infection, begin treatment.

    • Administer 100 µL of the this compound solution (50 mg/kg) via IP injection twice daily for 10 consecutive days.[7]

    • The control group should receive an equivalent volume of the vehicle (sterile water).

  • Monitoring:

    • Monitor the mice twice daily for clinical signs of toxoplasmosis (e.g., weight loss, ruffled fur, lethargy) and mortality throughout the experimental period.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period (or a predetermined experimental endpoint), humanely euthanize the mice.

    • Aseptically collect tissues of interest (e.g., brain, spleen, lungs) for parasite burden analysis.

Quantification of Parasite Burden by qPCR

This protocol details the quantification of T. gondii in murine tissues using quantitative real-time PCR (qPCR).

Procedure:

  • DNA Extraction:

    • Weigh a small piece of each collected tissue (e.g., 20-30 mg).

    • Homogenize the tissue sample.

    • Extract total genomic DNA from the homogenized tissue using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Determine the concentration and purity of the extracted DNA using a spectrophotometer.

  • qPCR Analysis:

    • Prepare a qPCR reaction mix containing:

      • Template DNA (from tissue samples)

      • Forward and reverse primers for a T. gondii-specific gene (e.g., the 529 bp repeat element).[4]

      • A fluorescent probe specific to the target gene.

      • qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

    • Prepare a standard curve using known quantities of T. gondii genomic DNA to allow for absolute quantification of parasite numbers.

    • Run the qPCR assay using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Analyze the qPCR data to determine the cycle threshold (Ct) values for each sample.

    • Use the standard curve to calculate the number of parasites per unit of tissue (e.g., per milligram or per microgram of host DNA).

    • Compare the parasite burden between the this compound treated group and the control group to determine the efficacy of the treatment. A significant reduction in parasite load in the treated group indicates a positive therapeutic effect.[3][8]

Important Considerations

  • Immune Response: The efficacy of this compound is synergistic with the host's immune response, particularly the IFN-γ-dependent pathway.[7] Experiments in immunocompromised mice (e.g., IFN-γ knockout mice) can be used to further investigate this relationship.[7]

  • Parasite Recrudescence: It has been observed that parasites can become undetectable during treatment with this compound but may reappear after the cessation of treatment.[7] This suggests that the compound is cytostatic rather than cytocidal at the tested dosage.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed protocols and considering the key aspects of this compound's mechanism of action, researchers can effectively evaluate its potential as a therapeutic agent for toxoplasmosis.

References

Application Notes and Protocols for MBP146-78 in ELISA and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases (PKG).[1][2][3] It has demonstrated efficacy in inhibiting parasitic PKGs, making it a valuable tool for studying signal transduction pathways mediated by this kinase and for investigating its potential as a therapeutic agent.[4][5] These application notes provide detailed protocols for utilizing this compound in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting applications to probe PKG signaling pathways.

This compound is a chemical compound with the formula C₂₁H₂₂FN₃ and a molecular weight of 335.4 g/mol .[4][5] It is soluble in DMSO and ethanol.[1][2]

Principle of Application

In the context of ELISA and Western blotting, this compound is not used as a detection reagent itself but as a modulator of a biological pathway. The protocols described below are designed to assess the effect of this compound on a hypothetical PKG signaling pathway. In this model, activation of PKG leads to the phosphorylation of a downstream substrate, "Protein X," and the subsequent transcription and secretion of a cytokine, "Cytokine Y." this compound is used to inhibit PKG, and the downstream effects are quantified by Western blotting (for phosphorylated Protein X) and ELISA (for secreted Cytokine Y).

Signaling Pathway Diagram

PKG_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor cGMP cGMP Receptor->cGMP Activates PKG PKG cGMP->PKG Activates Protein X Protein X PKG->Protein X Phosphorylates This compound This compound This compound->PKG Inhibits p-Protein X p-Protein X (Active) Protein X->p-Protein X Transcription Transcription p-Protein X->Transcription Promotes Cytokine Y mRNA Cytokine Y mRNA Transcription->Cytokine Y mRNA Leads to Extracellular Signal Extracellular Signal Extracellular Signal->Receptor Secreted Cytokine Y Secreted Cytokine Y Cytokine Y mRNA->Secreted Cytokine Y Translation & Secretion

Caption: Hypothetical PKG signaling pathway modulated by this compound.

Application 1: ELISA for Quantifying Cytokine Y Secretion

This protocol describes a sandwich ELISA to measure the concentration of "Cytokine Y" in cell culture supernatants following treatment with this compound.

Experimental Workflow: ELISA

ELISA_Workflow Cell_Culture 1. Seed and culture cells Treatment 2. Treat cells with this compound and/or PKG activator Cell_Culture->Treatment Collection 3. Collect cell culture supernatant Treatment->Collection ELISA 4. Perform Sandwich ELISA for Cytokine Y Collection->ELISA Analysis 5. Read absorbance and calculate Cytokine Y concentration ELISA->Analysis

Caption: Workflow for analyzing the effect of this compound using ELISA.

Quantitative Data: ELISA
Treatment GroupThis compound (nM)PKG ActivatorMean Cytokine Y (pg/mL)Standard Deviation
1 (Control)0-50.24.5
20+450.825.1
310+350.120.3
450+150.515.8
5250+65.38.2
Protocol: Sandwich ELISA

Materials:

  • This compound (prepare stock solution in DMSO)

  • PKG activator (e.g., 8-pCPT-cGMP)

  • Cell culture reagents

  • 96-well ELISA plate pre-coated with anti-Cytokine Y capture antibody

  • Recombinant Cytokine Y standard

  • Biotinylated anti-Cytokine Y detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Prepare dilutions of this compound in cell culture medium.

    • Pre-incubate cells with varying concentrations of this compound for 1 hour.

    • Add the PKG activator to the designated wells and incubate for 24 hours.

  • Sample Collection:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant for analysis.

  • ELISA Protocol:

    • Prepare Cytokine Y standards by serially diluting the recombinant protein in assay diluent.[6]

    • Add 100 µL of standards and samples (supernatants) to the pre-coated 96-well plate.[6][7]

    • Incubate for 2 hours at room temperature.[7]

    • Wash the plate three times with wash buffer.[6]

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[6]

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[6]

    • Wash the plate five times with wash buffer.[6]

    • Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.[6]

    • Add 50 µL of stop solution to each well.[6]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of Cytokine Y in the samples from the standard curve.

Application 2: Western Blotting for Phosphorylated Protein X

This protocol details the use of Western blotting to detect the phosphorylation of "Protein X" in cell lysates after treatment with this compound.

Experimental Workflow: Western Blotting

WB_Workflow Cell_Culture 1. Seed and culture cells Treatment 2. Treat cells with this compound and/or PKG activator Cell_Culture->Treatment Lysis 3. Lyse cells and collect protein Treatment->Lysis Quantification 4. Determine protein concentration Lysis->Quantification Electrophoresis 5. SDS-PAGE and transfer to membrane Quantification->Electrophoresis Immunodetection 6. Probe with primary and secondary antibodies Electrophoresis->Immunodetection Imaging 7. Detect signal and analyze bands Immunodetection->Imaging

References

Preparing Stock Solutions of MBP146-78: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG).[1] It has demonstrated significant activity against various parasites, including Toxoplasma gondii and Plasmodium species, making it a valuable tool for research in parasitology and related fields.[2] The compound displays cytostatic activity against T. gondii tachyzoites with an IC50 of 210 nM and is effective in in vivo models of toxoplasmosis and malaria.[2][3] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

This compound is sparingly soluble in water but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[4] For in vivo studies, various formulations are available to enhance solubility and bioavailability.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₂FN₃
Molecular Weight 335.42 g/mol [1]
CAS Number 188343-77-3[1]
Appearance Solid Powder
Purity ≥98%

Solubility Data

SolventSolubility
DMSO≥ 12 mg/mL (≥ 35.77 mM)[1]
Ethanol~12 mg/mL[1]
WaterInsoluble[1]
Formulation 1 (In Vivo) ≥ 0.77 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
Formulation 2 (In Vivo) ≥ 0.77 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[3]
Formulation 3 (In Vivo) ≥ 0.77 mg/mL in 10% DMSO, 90% Corn Oil[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (for In Vitro Use)

This protocol describes the preparation of a 10 mM DMSO stock solution, which can be further diluted to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.354 mg of this compound (Molecular Weight = 335.42).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 3.354 mg of this compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if precipitation is observed.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1][3]

G cluster_0 Protocol 1: High-Concentration DMSO Stock A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve (Apply gentle heat/sonication if needed) B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E G cluster_1 Protocol 2: In Vivo Formulation A Start with this compound DMSO Stock Solution B Add PEG300 and Mix A->B C Add Tween-80 and Mix B->C D Add Saline to Final Volume C->D E Use Immediately for Injection D->E G cluster_2 cGMP/PKG Signaling Pathway Inhibition cGMP cGMP PKG PKG cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream ParasiteFunctions Parasite Functions (Motility, Invasion, Egress) Downstream->ParasiteFunctions MBP146_78 This compound MBP146_78->PKG Inhibits

References

Application Notes and Protocols for MBP146-78 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG), with demonstrated activity against the protozoan parasite Toxoplasma gondii. It exhibits a dose-dependent inhibition of T. gondii tachyzoite replication within host cells, with a reported IC50 of 210 nM.[1] this compound shows low toxicity to human foreskin fibroblast (HFF) host cells at concentrations up to 10 µM, indicating a favorable selectivity index for a potential anti-parasitic agent. These characteristics make this compound a valuable tool compound for studying the role of PKG in T. gondii biology and a promising starting point for the development of novel anti-toxoplasmosis therapeutics through high-throughput screening (HTS) campaigns.

This document provides detailed application notes and protocols for the utilization of this compound in HTS assays designed to identify and characterize inhibitors of Toxoplasma gondii growth.

Mechanism of Action and Signaling Pathway

This compound targets the cGMP signaling pathway in Toxoplasma gondii, which is essential for the parasite's lytic cycle, including motility, host cell invasion, and egress. The central enzyme in this pathway is cGMP-dependent protein kinase (PKG). The signaling cascade is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by a guanylate cyclase (GC). This cGMP then acts as a second messenger, binding to and activating PKG. Activated PKG, in turn, phosphorylates downstream substrates, triggering the molecular events necessary for parasite survival and propagation. By inhibiting PKG, this compound effectively disrupts these critical processes.

MBP146_78_Pathway cluster_parasite Toxoplasma gondii GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP synthesizes PKG Protein Kinase G (PKG) cGMP->PKG activates Substrates Downstream Substrates PKG->Substrates phosphorylates Motility Motility Substrates->Motility Invasion Invasion Substrates->Invasion Egress Egress Substrates->Egress MBP146_78 This compound MBP146_78->PKG inhibits

Caption: cGMP/PKG signaling pathway in Toxoplasma gondii and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide typical performance metrics for high-throughput screening assays for Toxoplasma gondii.

Table 1: In Vitro Activity of this compound against Toxoplasma gondii

ParameterValueCell LineComments
IC50 210 nMHFFDose-dependent inhibition of tachyzoite replication.[1]
Host Cell Toxicity >10 µMHFFNo significant toxicity observed at concentrations up to 10 µM.[1]

Table 2: Typical HTS Assay Performance Metrics for Anti-Toxoplasma Screening

ParameterTypical ValueAssay TypeComments
Z'-Factor 0.6 - 0.9Luciferase-based growth assayIndicates excellent assay robustness and separation between positive and negative controls.[2][3]
Signal-to-Background (S/B) Ratio >10Luciferase-based growth assayA high S/B ratio ensures a clear distinction between signal and background noise.[3]
Coefficient of Variation (%CV) <15%Luciferase-based growth assayLow %CV indicates good reproducibility of the assay.[3]

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening of Toxoplasma gondii Growth Inhibition using a Luciferase Reporter Assay

This protocol describes a robust and sensitive HTS assay to screen for inhibitors of T. gondii proliferation using a parasite strain that constitutively expresses luciferase.

Materials:

  • Human Foreskin Fibroblasts (HFF) or other suitable host cells (e.g., HeLa)

  • Toxoplasma gondii tachyzoites expressing luciferase (e.g., RH-luc)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (as a positive control)

  • Compound library for screening

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer plate reader

Experimental Workflow:

HTS_Workflow A 1. Seed Host Cells (HFF in 384-well plates) B 2. Incubate Overnight (Allow cell adherence) A->B C 3. Add Compounds (this compound as control, library compounds) B->C D 4. Infect with T. gondii-luc (Tachyzoites expressing luciferase) C->D E 5. Incubate for 48-72 hours D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate % inhibition, Z'-factor) G->H

Caption: High-throughput screening workflow for Toxoplasma gondii growth inhibition.

Detailed Steps:

  • Host Cell Plating:

    • Trypsinize and resuspend HFF cells in DMEM with 10% FBS.

    • Seed 2 x 104 cells per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Compound Addition:

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 1 nM) in DMEM to serve as a positive control for inhibition.

    • Dispense the compound library at the desired screening concentration (e.g., 10 µM) into the assay plates.

    • Include wells with vehicle (DMSO) as a negative control (0% inhibition) and a potent inhibitor as a positive control (100% inhibition).

  • Parasite Infection:

    • Harvest freshly lysed T. gondii-luc tachyzoites and count using a hemocytometer.

    • Dilute the parasites in DMEM to a concentration that results in a multiplicity of infection (MOI) of 0.1.

    • Add the parasite suspension to each well of the 384-well plate.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2 to allow for parasite replication.

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An ideal Z'-factor is between 0.5 and 1.0.[2]

Protocol 2: Host Cell Viability Counterscreen

It is crucial to perform a counterscreen to identify compounds that are toxic to the host cells, as this can lead to false-positive results in the primary screen.

Materials:

  • Human Foreskin Fibroblasts (HFF) or the same host cell line used in the primary screen

  • DMEM with 10% FBS

  • Compound library hits from the primary screen

  • 384-well clear tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader (luminometer or fluorometer)

Experimental Workflow:

Counterscreen_Workflow A 1. Seed Host Cells (HFF in 384-well plates) B 2. Incubate Overnight A->B C 3. Add Hit Compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal (Luminescence or Fluorescence) E->F G 7. Data Analysis (Calculate % cytotoxicity) F->G

Caption: Workflow for host cell viability counterscreen.

Detailed Steps:

  • Cell Plating:

    • Seed HFF cells in 384-well plates at the same density as the primary assay.

    • Incubate overnight to allow for attachment.

  • Compound Addition:

    • Add the hit compounds from the primary screen to the wells at the same concentration used in the primary assay.

    • Include a known cytotoxic agent as a positive control and vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plates for the same duration as the primary screen (48-72 hours).

  • Viability Measurement:

    • Add the chosen cell viability reagent to each well.

    • Incubate as per the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound. Compounds exhibiting significant host cell toxicity should be flagged as potential false positives from the primary screen.

Conclusion

This compound is a valuable pharmacological tool for investigating the cGMP-dependent signaling pathway in Toxoplasma gondii. The protocols outlined in these application notes provide a robust framework for utilizing this compound as a control compound in high-throughput screening campaigns aimed at discovering novel anti-toxoplasmosis agents. The luciferase-based growth inhibition assay, coupled with a host cell viability counterscreen, offers a reliable and scalable platform for identifying specific inhibitors of parasite proliferation.

References

Application Notes and Protocols: MBP146-78 in Combination with Gamma Interferon for the Treatment of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases (PKG), with demonstrated cytostatic activity against the obligate intracellular parasite Toxoplasma gondii. Research has shown that the efficacy of this compound in treating murine toxoplasmosis is critically dependent on a concurrent and robust host immune response mediated by gamma interferon (IFN-γ). This document provides detailed application notes and protocols based on preclinical studies, summarizing the quantitative data and outlining the methodologies for the combined use of this compound and the role of IFN-γ.

Mechanism of Action

This compound targets the cGMP-dependent protein kinase (PKG) of Toxoplasma gondii. PKG is a key enzyme in the parasite's signaling pathways, and its inhibition by this compound leads to a cytostatic effect, arresting the parasite's replication. However, this inhibition alone is not sufficient to clear the infection. The host's immune system, specifically the IFN-γ signaling pathway, is required to eliminate the stalled parasites. IFN-γ activates a variety of antimicrobial mechanisms in infected host cells, which are essential for the clearance of Toxoplasma gondii. The combination of this compound's parasite-specific inhibitory action and the host's IFN-γ-mediated immune response results in a synergistic therapeutic effect.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell LineParasite StrainReference
IC₅₀210 nMHuman Foreskin Fibroblasts (HFFs)T. gondii tachyzoites[1]
In Vivo Efficacy of this compound in Murine Model of Toxoplasmosis
Animal ModelTreatment GroupDosage of this compoundOutcomeReference
Wild-type MiceThis compound50 mg/kg, twice daily for 10 days100% survival[2]
IFN-γ Knockout MiceThis compound50 mg/kg, twice daily for 10 days100% mortality post-treatment[2]
Wild-type MiceUntreated ControlN/A100% mortality[2]

Experimental Protocols

In Vitro Inhibition Assay of T. gondii

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against T. gondii tachyzoites in a host cell culture.

Materials:

  • Human Foreskin Fibroblasts (HFFs)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • [³H]uracil

  • Scintillation counter

Protocol:

  • Seed HFFs into 96-well plates at a density that allows for the formation of a confluent monolayer.

  • Culture the HFFs at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Once the HFF monolayer is confluent, replace the medium with the prepared dilutions of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Infect the HFF monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5.

  • Incubate the infected plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add [³H]uracil to each well and incubate for an additional 24 hours. T. gondii will incorporate [³H]uracil as it replicates.

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

In Vivo Efficacy Study in a Murine Model of Toxoplasmosis

Objective: To evaluate the efficacy of this compound in combination with the host immune response in a mouse model of acute toxoplasmosis.

Materials:

  • Female C57BL/6 mice (wild-type)

  • Female C57BL/6 IFN-γ knockout (GKO) mice

  • Toxoplasma gondii tachyzoites (e.g., ME49 strain)

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Infect both wild-type and IFN-γ knockout mice with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.

  • Prepare a solution of this compound in an appropriate vehicle for injection.

  • Initiate treatment 24 hours post-infection.

  • Administer this compound at a dose of 50 mg/kg of body weight via intraperitoneal injection, twice daily for 10 consecutive days.

  • Include a control group of infected mice for each strain that receives only the vehicle.

  • Monitor the mice daily for signs of illness and record survival for at least 30 days post-infection.

  • To determine parasite burden, a separate cohort of mice can be euthanized at specific time points. Tissues (brain, spleen, lungs) can be harvested, and the parasite load can be quantified using methods such as quantitative PCR (qPCR) or by counting tissue cysts in brain homogenates.

Visualizations

Synergistic_Action_of_MBP146_78_and_IFN_gamma cluster_parasite Toxoplasma gondii cluster_host Host Cell Parasite_Replication Parasite Replication Parasite_Clearance Parasite Clearance PKG cGMP-dependent Protein Kinase (PKG) PKG->Parasite_Replication promotes MBP146_78 This compound MBP146_78->Parasite_Replication blocks MBP146_78->PKG IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK_STAT JAK-STAT Pathway IFNGR->JAK_STAT Immune_Effectors Host Immune Effector Mechanisms JAK_STAT->Immune_Effectors Immune_Effectors->Parasite_Replication eliminates stalled parasites Immune_Effectors->Parasite_Clearance

Caption: Synergistic action of this compound and IFN-γ.

Experimental_Workflow_In_Vivo Start Start Infection Infect Wild-Type and IFN-γ KO Mice with T. gondii Start->Infection Treatment Administer this compound (50 mg/kg, 2x daily, 10 days) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Survival Data and Parasite Burden Monitoring->Endpoint

References

Application Notes and Protocols for MBP146-78 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MBP146-78 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a frequent event in many human cancers, leading to uncontrolled cell growth, proliferation, and survival. This compound is hypothesized to exhibit potent anti-tumor activity by selectively inhibiting PI3K, thereby blocking downstream signaling to key effectors such as AKT and mTOR. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound's efficacy, from initial biochemical assays to in vivo tumor growth inhibition studies.

Hypothesized Signaling Pathway of this compound

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes.[1] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth. This compound is designed to inhibit PI3K, thus preventing the phosphorylation of PIP2 and blocking the entire downstream signaling cascade.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates MBP146_78 This compound MBP146_78->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Overall Experimental Workflow

A structured, multi-phase approach is recommended to robustly evaluate the efficacy of this compound. This workflow progresses from initial in vitro characterization to more complex in vivo models, ensuring a comprehensive understanding of the compound's anti-cancer potential.

Experimental_Workflow cluster_1 Phase1 Phase 1: In Vitro Biochemical & Cellular Assays KinaseAssay In Vitro Kinase Assay (Determine IC50) Phase1->KinaseAssay CellViability Cell Viability (MTT) Assay (Determine GI50) Phase1->CellViability ColonyFormation Colony Formation Assay (Long-term Proliferation) Phase1->ColonyFormation Phase2 Phase 2: In Vivo Efficacy Studies ColonyFormation->Phase2 Phase3 Phase 3: Data Analysis & Interpretation Phase2->Phase3 ModelSelection Select Appropriate Cancer Cell Line Xenograft Establish Cell Line-Derived Xenograft (CDX) Model ModelSelection->Xenograft Treatment Treat with this compound vs. Vehicle Control Xenograft->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Analysis Analyze Tumor Growth Inhibition, Toxicity, and Statistical Significance Phase3->Analysis

Caption: High-level workflow for in vivo anticancer efficacy studies.[2]

Data Presentation

Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound

Assay TypeCancer Cell LineEndpointThis compound Value
In Vitro Kinase AssayN/AIC5015 nM
Cell Viability (MTT) AssayMCF-7GI5050 nM
Cell Viability (MTT) AssayPC-3GI5075 nM
Cell Viability (MTT) AssayA549GI50120 nM
Colony Formation AssayMCF-7IC5025 nM

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control (0.5% CMC)01500 ± 150N/A+2.5%
This compound25750 ± 9050%-1.0%
This compound50450 ± 6570%-3.2%
Positive Control (Reference Drug)10600 ± 8060%-5.0%

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against purified PI3K enzyme. Luminescence-based assays, which measure ATP consumption, are commonly used.[1][3]

Materials:

  • Recombinant human PI3K enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • This compound compound stock solution (in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • In a white assay plate, add the PI3K enzyme, the kinase substrate, and the this compound dilutions or DMSO control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by adding a detection reagent to convert the generated ADP back to ATP and measure the light output.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubate the plate for 72 hours (or other desired time points) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Protocol 3: Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium should be changed every 3-4 days.

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Image the plates and count the number of colonies (typically defined as clusters of >50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment condition to assess the inhibitory effect of this compound.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol describes the use of a cell line-derived xenograft (CDX) model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.[2][7][8][9][10]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., MCF-7)

  • Sterile PBS and/or Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5x10⁶ cells/100 µL.[2]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]

  • Tumor Growth and Randomization:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).[7]

  • Drug Administration:

    • Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

References

Troubleshooting & Optimization

MBP146-78 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MBP146-78, a potent and selective inhibitor of cGMP-dependent protein kinases (PKG).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases, also known as Protein Kinase G (PKG). Its primary mechanism of action involves blocking the activity of PKG, which plays a crucial role in various cellular processes. In the context of infectious diseases, it has been shown to have cytostatic activity against Toxoplasma gondii.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles, which can lead to product inactivation.

Q3: Is this compound toxic to host cells?

Studies have shown that this compound is not toxic or inhibitory to proliferating or confluent monolayers of Human Foreskin Fibroblasts (HFFs) at concentrations up to 10 μM.

Troubleshooting Guide

Issue: Precipitation or phase separation occurs during solution preparation.

  • Solution 1: Apply Heat and/or Sonication. Gentle heating and/or sonication can aid in the dissolution of this compound. It is crucial to monitor the temperature to avoid degradation of the compound.

  • Solution 2: Use Fresh Solvents. The solubility of this compound can be affected by moisture-absorbing solvents like DMSO. Always use fresh, anhydrous DMSO for preparing stock solutions.

  • Solution 3: Prepare Fresh Solutions. It is highly recommended to prepare solutions fresh and use them promptly to ensure optimal activity and avoid issues related to stability.

Issue: Inconsistent experimental results.

  • Solution 1: Check for Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to the inactivation of this compound. Always aliquot stock solutions into single-use volumes.

  • Solution 2: Verify Solvent Compatibility. Ensure that the chosen solvent system is compatible with your experimental setup and does not interfere with the assay. The provided solvent protocols offer various options for in vitro and in vivo studies.

Solubility Data

The solubility of this compound can vary depending on the solvent system used. The following tables summarize the solubility data for different applications.

In Vitro Solubility

SolventConcentrationNotes
DMSO12 mg/mL (35.77 mM)Use fresh, moisture-free DMSO.

In Vivo Formulations

ProtocolSolvent CompositionFinal ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.77 mg/mL (2.30 mM)If the dosing period exceeds half a month, use with caution.
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.77 mg/mL (2.30 mM)-
310% DMSO, 90% Corn Oil≥ 0.77 mg/mL (2.30 mM)-
45% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O-Mix evenly to clarify the solution. Use immediately.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound powder.

  • Add fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: In Vivo Formulation (PEG300, Tween-80, Saline)

  • Prepare a stock solution of this compound in DMSO (e.g., 7.7 mg/mL).

  • In a sterile tube, add 100 μL of the DMSO stock solution.

  • Add 400 μL of PEG300 and mix until the solution is clear.

  • Add 50 μL of Tween-80 and mix thoroughly.

  • Add 450 μL of saline to reach a final volume of 1 mL and mix.

  • Use the freshly prepared solution for administration.

Visualizations

MBP146_78_Signaling_Pathway cluster_inhibition Inhibition by this compound MBP146_78 This compound PKG Protein Kinase G (PKG) MBP146_78->PKG Downstream Downstream Substrates PKG->Downstream Phosphorylates cGMP cGMP cGMP->PKG Activates

This compound inhibits the cGMP-dependent protein kinase (PKG) signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Start Weigh this compound Powder Add_Solvent Add Appropriate Solvent System Start->Add_Solvent Dissolve Dissolve Completely (Vortex/Sonicate) Add_Solvent->Dissolve Precipitation Precipitation Occurs? Dissolve->Precipitation Troubleshoot Troubleshoot: - Gentle Heat - Fresh Solvents Precipitation->Troubleshoot Yes Ready Solution Ready for Use Precipitation->Ready No Troubleshoot->Dissolve In_Vitro In Vitro Assay (e.g., Cell Culture) Ready->In_Vitro In_Vivo In Vivo Study (e.g., Animal Model) Ready->In_Vivo

A generalized workflow for the preparation and use of this compound solutions.

Technical Support Center: Optimizing MBP146-78 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MBP146-78, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in cell-based assays.[1][2] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal concentration of this compound in cell-based assays.

Problem Potential Cause Recommended Solution
No observable effect of this compound on the target pathway or phenotype. Inhibitor concentration is too low. Perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.[3]
Incorrect inhibitor preparation or storage. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Store stock solutions at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Cell line is not responsive to PKG inhibition. Confirm that your cell line expresses PKG and that the cGMP signaling pathway is active and relevant to the biological process you are studying.
Suboptimal assay conditions. Ensure that the incubation time with this compound is sufficient for the inhibitor to exert its effect. Optimize other assay parameters such as cell seeding density and serum concentration in the culture medium.
High cell toxicity or off-target effects observed. Inhibitor concentration is too high. While this compound is reported to be non-toxic to Human Foreskin Fibroblasts (HFFs) at concentrations up to 10 µM, cytotoxicity can be cell-type dependent.[1] Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the maximum non-toxic concentration in your cell line.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Inconsistent or variable results between experiments. Inhibitor precipitation in culture medium. This compound is insoluble in water.[2] When diluting the DMSO stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. Pre-warming the medium to 37°C can aid solubility.[5]
Cell health and confluency. Use healthy, viable cells and maintain consistent cell seeding densities and confluency levels across experiments, as these factors can influence cellular signaling and drug response.
Variability in experimental procedure. Adhere strictly to a standardized protocol for all steps, including inhibitor preparation, cell plating, treatment duration, and endpoint measurement.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It functions by blocking the catalytic activity of PKG, thereby preventing the phosphorylation of its downstream target proteins. This inhibition disrupts the cGMP/PKG signaling pathway.

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: For a new assay, it is advisable to perform a dose-response study over a wide concentration range, for instance, from 0.1 nM to 10 µM. An IC50 of 210 nM has been reported for the inhibition of Toxoplasma gondii replication in HFFs.[1]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO at a concentration of up to 12 mg/mL (35.77 mM).[2] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, create single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is advised to use freshly prepared working solutions for experiments.

Q4: Is this compound toxic to cells?

A4: this compound has been shown to be non-toxic to Human Foreskin Fibroblasts (HFFs) at concentrations up to 10 µM.[1] However, cytotoxicity is cell-type specific. It is crucial to perform a viability assay to determine the non-toxic concentration range for your particular cell line.

Q5: How can I confirm that this compound is inhibiting PKG in my cells?

A5: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of PKG. A reduction in the phosphorylation of the substrate in the presence of this compound would indicate successful inhibition of PKG.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for viability, proliferation, or signaling readout)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Treatment: Remove the medium from the cells and add the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Activates cGMP cGMP pGC->cGMP Converts sGC->cGMP Converts GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Downstream Substrates PKG->Substrates Phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response pSubstrates->Response MBP146_78 This compound MBP146_78->PKG Inhibits

Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Prepare and Seed Cells in 96-well plate Treat_Cells Treat Cells with This compound or Vehicle Prepare_Cells->Treat_Cells Prepare_MBP Prepare this compound Stock and Dilutions Prepare_MBP->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay_Readout Perform Cell-Based Assay (e.g., Viability, Signaling) Incubate->Assay_Readout Data_Collection Collect Data using Plate Reader Assay_Readout->Data_Collection Data_Analysis Analyze Data and Determine IC50 Data_Collection->Data_Analysis

References

Technical Support Center: Troubleshooting Off-Target Effects of MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MBP146-78, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to be a potent and selective inhibitor of cGMP-dependent protein kinases (PKG)[1][2]. PKG is a serine/threonine kinase that is a key component of the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in various physiological processes including smooth muscle relaxation, platelet aggregation, and neurotransmission[3][4].

Q2: What are potential off-target effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. For kinase inhibitors, these effects are a significant concern due to the high degree of structural similarity within the human kinome[5]. Such unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity in preclinical and clinical studies[6][7]. Off-target effects can arise from non-specific binding or through complex network effects like retroactivity, where inhibition of a downstream kinase affects upstream signaling pathways[8].

Q3: I am observing a phenotype in my experiment that is inconsistent with PKG inhibition. Could this be an off-target effect of this compound?

It is possible. While this compound is a selective PKG inhibitor, unexpected phenotypes could be indicative of off-target activities. To investigate this, consider the following:

  • Dose-Response Analysis: Does the unexpected phenotype follow a different dose-response curve compared to the known on-target effects of this compound on PKG? Off-target effects often occur at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Can the on-target effect be reproduced using a structurally different PKG inhibitor? If the unexpected phenotype is not observed with another PKG inhibitor, it strengthens the possibility of an off-target effect specific to this compound.

  • Rescue Experiments: Can the on-target phenotype be rescued by activating the PKG pathway downstream of the kinase? Conversely, can the off-target phenotype be rescued by inhibiting the suspected off-target?

Troubleshooting Guide

Issue 1: Unexpected Changes in Cell Viability or Proliferation

You are observing decreased cell viability or altered proliferation rates in your cell line upon treatment with this compound, which is not a reported effect of PKG inhibition in your cell type.

Possible Cause: Off-target inhibition of kinases involved in cell cycle regulation or survival pathways.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting PKG at the concentrations used. This can be done by measuring the phosphorylation of a known PKG substrate, such as VASP (Vasodilator-Stimulated Phosphoprotein).

  • Kinome-Wide Profiling: To identify potential off-target kinases, perform a kinome-wide selectivity profiling assay. This will provide a broad overview of kinases that bind to this compound.

  • Western Blot Analysis: Based on the kinome scan results, perform western blots to assess the phosphorylation status of key proteins in survival and proliferation pathways (e.g., Akt, ERK, p38).

Hypothetical Kinome Profiling Data for this compound

Kinase TargetIC50 (nM)% Inhibition at 1 µM
PKG1α (On-Target) 15 98%
PKG2 (On-Target) 25 95%
PKA>10,000<10%
ROCK185065%
Aurora Kinase A1,20050%
SRC2,50030%

This table presents hypothetical data for illustrative purposes.

Issue 2: Unexplained Changes in Cellular Morphology

Your cells exhibit significant morphological changes (e.g., cell rounding, cytoskeletal rearrangement) after treatment with this compound that are not consistent with the known functions of PKG.

Possible Cause: Off-target effects on kinases that regulate the actin cytoskeleton, such as Rho-associated coiled-coil containing protein kinase (ROCK).

Troubleshooting Steps:

  • Phenotypic Comparison: Compare the observed morphological changes with those induced by known inhibitors of cytoskeletal regulatory kinases (e.g., Y-27632 for ROCK).

  • Immunofluorescence Staining: Stain the cells for key cytoskeletal components like F-actin (using phalloidin) and tubulin to visualize the specific changes in the cytoskeleton.

  • Biochemical Assays: Measure the activity of suspected off-target kinases, such as ROCK, in the presence of this compound.

Experimental Protocols

Protocol 1: Western Blot for VASP Phosphorylation

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of VASP at Ser239, a known PKG substrate.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-VASP (Ser239), anti-VASP (total), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

Protocol 2: Kinome Profiling

This is a general overview of a high-throughput in vitro kinase profiling experiment. It is typically performed as a service by specialized companies.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Assay Principle: The assay measures the ability of this compound to inhibit the activity of a large panel of recombinant human kinases. This is often done using a radiometric assay (measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence-based assay.

  • Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound or as an IC50 value for a range of concentrations.

Visualizing Signaling Pathways and Workflows

Below are diagrams created using Graphviz to illustrate relevant pathways and experimental logic.

cluster_0 On-Target Pathway NO NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG PKG cGMP->PKG p-VASP p-VASP PKG->p-VASP Phosphorylates VASP VASP VASP->p-VASP MBP146_78_On This compound MBP146_78_On->PKG

Caption: On-target cGMP/PKG signaling pathway.

cluster_1 Potential Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor ROCK ROCK Receptor->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement MBP146_78_Off This compound MBP146_78_Off->ROCK

Caption: Potential off-target effect on ROCK pathway.

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Analysis Start->Dose_Response Different_Curve Different Dose- Response? Dose_Response->Different_Curve Off_Target_Suspected Off-Target Effect Suspected Different_Curve->Off_Target_Suspected Yes On_Target_Likely On-Target Effect Likely Different_Curve->On_Target_Likely No Kinome_Scan Perform Kinome- Wide Scan Off_Target_Suspected->Kinome_Scan Validate_Hits Validate Hits with Biochemical/Cellular Assays Kinome_Scan->Validate_Hits Identify_Off_Target Identify Off-Target Validate_Hits->Identify_Off_Target

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: MBP146-78 and HFF Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of the cGMP-dependent protein kinase (PKG) inhibitor, MBP146-78, on Human Foreskin Fibroblast (HFF) cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity of this compound in HFF cells?

A1: this compound has been shown to be neither toxic nor inhibitory to proliferating or confluent monolayers of HFF cells at concentrations up to 10 μM.[1]

Q2: What are the potential reasons for observing toxicity in HFF cells at concentrations at or below 10 μM?

A2: If you observe unexpected toxicity at concentrations reported to be safe, consider the following possibilities:

  • Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis or degradation products could be cytotoxic.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be at a non-toxic level. Always include a vehicle control in your experiments to rule out solvent-induced toxicity.

  • Cell Health and Passage Number: Ensure that the HFF cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Experimental Conditions: Factors such as cell seeding density, media formulation, and incubation time can all influence apparent toxicity.

Q3: What should I consider when testing this compound at concentrations above 10 μM?

A3: While there is no readily available data on the toxicity of this compound in HFF cells at concentrations above 10 μM, you may encounter the following at higher concentrations:

  • Compound Precipitation: this compound may precipitate out of the solution at high concentrations in aqueous cell culture media. This can lead to inaccurate results and direct physical stress on the cells.

  • Off-Target Effects: At high concentrations, the selectivity of kinase inhibitors can decrease, potentially leading to off-target effects and subsequent cytotoxicity.

Q4: How does this compound work?

A4: this compound is a potent and selective inhibitor of cGMP-dependent protein kinases (PKG).[1] These kinases are involved in various physiological processes. By inhibiting PKG, this compound can modulate downstream signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected Cell Death at "Safe" Concentrations (≤ 10 μM)
Possible Cause Recommended Action
Compound Purity Issues - Verify the purity of your this compound batch via analytical methods such as HPLC or mass spectrometry.- Use a fresh, reputable source of the compound.
Solvent Toxicity - Ensure the final concentration of your solvent (e.g., DMSO) is below the toxicity threshold for HFF cells (typically <0.5%).- Run a vehicle-only control to assess the effect of the solvent on cell viability.
Cell Culture Contamination - Regularly test your HFF cell cultures for mycoplasma and other microbial contaminants.- If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
Suboptimal Cell Health - Use HFF cells at a low passage number, as high passage numbers can lead to altered cell behavior and increased sensitivity.- Ensure cells are in the logarithmic growth phase at the time of treatment.
Issue 2: Compound Precipitation at High Concentrations
Possible Cause Recommended Action
Exceeding Solubility Limit - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Determine the solubility of this compound in your specific cell culture medium before conducting experiments.
Incorrect Mixing Technique - Add the concentrated stock of this compound to the pre-warmed cell culture medium dropwise while gently swirling to ensure rapid and even dispersion.
Temperature Fluctuations - Pre-warm the cell culture medium to 37°C before adding the compound.- Avoid repeated freeze-thaw cycles of the compound stock solution.

Quantitative Data Summary

The following table summarizes the known quantitative data for the toxicity of this compound in HFF cells.

CompoundCell LineAssayConcentrationResult
This compoundHFFCellTiter 96 AQueous One SolutionUp to 10 μMNon-toxic and non-inhibitory[1]

Note: Data on the toxicity of this compound in HFF cells at concentrations above 10 μM is not currently available in the reviewed literature.

Experimental Protocols

Protocol 1: Assessing the Viability of HFF Cells Treated with this compound using the CellTiter 96® AQueous One Solution Cell Proliferation Assay

This protocol is adapted from the method used to determine the non-toxic concentration of this compound in HFF cells.[1]

Materials:

  • Human Foreskin Fibroblast (HFF) cells

  • Complete cell culture medium for HFF cells

  • This compound

  • Sterile 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count HFF cells.

    • Seed the cells in a 96-well plate at a density of 1,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 5 days) at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.

    • Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.

Visualizations

Signaling Pathway of cGMP-Dependent Protein Kinase (PKG) Inhibition

PKG_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Inactive PKG cGMP->PKG Activates Active_PKG Active PKG PKG->Active_PKG Phosphorylated_Substrate Phosphorylated Substrate Active_PKG->Phosphorylated_Substrate Phosphorylates MBP146_78 This compound MBP146_78->PKG Inhibits Substrate Substrate Proteins Physiological_Response Physiological Response Phosphorylated_Substrate->Physiological_Response Toxicity_Workflow start Start: Prepare HFF Cell Culture seed_cells Seed HFF cells in 96-well plate (1,000 cells/well) start->seed_cells overnight_incubation Incubate overnight at 37°C seed_cells->overnight_incubation prepare_compound Prepare serial dilutions of this compound overnight_incubation->prepare_compound treat_cells Treat cells with this compound and controls prepare_compound->treat_cells incubation_period Incubate for desired period (e.g., 5 days) treat_cells->incubation_period add_reagent Add CellTiter 96 AQueous One Solution Reagent incubation_period->add_reagent final_incubation Incubate for 1-4 hours add_reagent->final_incubation read_plate Measure absorbance at 490 nm final_incubation->read_plate analyze_data Analyze data and determine cell viability read_plate->analyze_data end End: Report Results analyze_data->end

References

Technical Support Center: Improving the In Vivo Bioavailability of MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with MBP146-78. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability, which is often limited by its poor aqueous solubility.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.

Issue 1: Low Plasma Concentration of this compound After Oral Administration

  • Question: We are observing very low or undetectable plasma concentrations of this compound after oral dosing in our animal models. What are the likely causes and how can we address this?

  • Answer: Low plasma concentration following oral administration is a common issue for compounds with poor aqueous solubility, a characteristic of this compound. The primary bottleneck is likely its limited dissolution in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1][2]

    Potential Causes:

    • Poor Aqueous Solubility: this compound is not readily soluble in the aqueous environment of the GI tract, limiting the amount of drug available for absorption.

    • Low Dissolution Rate: Even if soluble, the rate at which the solid drug particles dissolve may be too slow to achieve a sufficient concentration for absorption within the GI transit time.[2]

    • High First-Pass Metabolism: The compound may be absorbed but then extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[3]

    Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of this compound in simulated gastric and intestinal fluids.

    • Improve Solubility and Dissolution: The most effective initial step is to employ formulation strategies designed to enhance solubility.[3] Consider the following approaches:

      • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug, which can enhance the dissolution rate.[4]

      • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can create a high-energy amorphous form that has a higher apparent solubility and dissolution rate compared to the crystalline form.[5][6]

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the compound in a lipid matrix, which forms a fine emulsion in the GI tract, facilitating absorption.[7]

    • Assess Metabolic Stability: Use in vitro models like liver microsomes to determine if this compound is rapidly metabolized. If so, this may be a contributing factor to the low bioavailability.

Issue 2: High Variability in Plasma Concentrations Between Subjects

  • Question: We are seeing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is often linked to the formulation and the compound's poor solubility.[8] When absorption is dependent on the highly variable conditions of the GI tract, inconsistent results are common.

    Potential Causes:

    • Inconsistent Dissolution: The extent of dissolution can vary significantly based on individual differences in gastric pH, GI motility, and the presence of food.[8]

    • Food Effects: The presence or absence of food can dramatically alter the GI environment, impacting drug dissolution and absorption. For poorly soluble drugs, this effect can be pronounced.[8]

    • Erratic Gastric Emptying: Differences in the rate of gastric emptying between animals can lead to variable delivery of the drug to the small intestine, the primary site of absorption.

    Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Fasting: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.

      • Dosing Vehicle: Use a consistent and well-characterized dosing vehicle for all animals.

    • Optimize Formulation: The most robust solution is to use a formulation that overcomes the solubility limitations and makes absorption less dependent on physiological variables.

      • Advanced Formulations: Amorphous solid dispersions or lipid-based formulations can provide more consistent dissolution and absorption, thereby reducing inter-subject variability.[8] These formulations create a supersaturated state or a solubilized state, respectively, which can bypass the slow dissolution of the crystalline drug.[6]

    • Increase Sample Size: While not a solution to the underlying problem, increasing the number of animals per group can provide more statistical power to discern meaningful data despite the variability.

Issue 3: Good In Vitro Permeability but Low In Vivo Bioavailability

  • Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is still very low. What could explain this discrepancy?

  • Answer: This is a classic scenario for a Biopharmaceutics Classification System (BCS) Class II compound: high permeability, low solubility.[9] The Caco-2 assay measures the potential of a drug to cross the intestinal epithelium once it is in solution.[10][11] However, it does not account for the dissolution step that must occur in the GI tract first.

    Potential Causes:

    • Dissolution-Rate Limited Absorption: The in vivo absorption is limited by how quickly the drug can dissolve, not by its ability to cross the intestinal wall. Your Caco-2 results confirm that if you can get this compound into solution in the gut, it should be well-absorbed. The low in vivo bioavailability indicates that it is not getting into solution efficiently.[2]

    • First-Pass Metabolism: As mentioned previously, the compound could be absorbed and then rapidly cleared by the liver. The Caco-2 model does not account for this hepatic first-pass effect.

    Troubleshooting Steps:

    • Focus on Dissolution Enhancement: The data strongly suggests that formulation strategies aimed at increasing solubility and dissolution are necessary. Refer to the strategies mentioned in "Issue 1", such as solid dispersions or SEDDS.[5][7]

    • Conduct an Intravenous (IV) Dosing Arm: To assess the impact of first-pass metabolism, perform a pharmacokinetic study with both oral (PO) and IV administration.[12] Comparing the Area Under the Curve (AUC) from both routes will allow you to calculate the absolute bioavailability (F). A low F value with a rapid clearance from the IV dose would suggest that first-pass metabolism is a significant barrier.

    • In Vitro Metabolism Assays: Use liver S9 fractions or hepatocytes to evaluate the metabolic stability of this compound to further investigate the potential for high first-pass metabolism.

Frequently Asked Questions (FAQs)

  • Question: What is the most likely reason for the poor oral bioavailability of this compound?

  • Answer: Based on its chemical properties as a small molecule inhibitor with limited solubility in aqueous media, the primary reason for poor oral bioavailability is its low aqueous solubility and slow dissolution rate in the gastrointestinal tract.[2] This is a characteristic of BCS Class II or IV compounds.[9]

  • Question: What are the most effective initial formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

  • Answer: For early-stage research, focusing on methods that are relatively straightforward and effective is key. Good starting points include:

    • Particle Size Reduction (Micronization): This increases the surface area for dissolution and is a well-established technique.[4]

    • Amorphous Solid Dispersions (ASDs): Creating an ASD with a hydrophilic polymer like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can significantly increase the apparent solubility and lead to a supersaturated state in the gut, which enhances absorption.[13][14]

    • Lipid-Based Formulations (e.g., SEDDS): If the compound has sufficient lipid solubility, dissolving it in a mixture of oils and surfactants can be highly effective. These formulations disperse into fine droplets in the GI tract, presenting the drug in a solubilized form.[15]

  • Question: How do I choose the best formulation strategy for this compound?

  • Answer: The choice depends on the specific physicochemical properties of this compound and the goals of your study. A systematic approach is recommended:

    • Solubility Screening: Determine the solubility of this compound in various solvents, oils, and surfactants to assess its suitability for different formulation types.

    • Feasibility Trials: Prepare small batches of different formulations (e.g., a simple solid dispersion, a micronized suspension, a lipid-based system).

    • In Vitro Dissolution Testing: Compare the dissolution profiles of your formulations in simulated GI fluids. The goal is to achieve rapid and extensive dissolution.

    • In Vivo Pharmacokinetic Screening: Test the most promising formulations in an animal model to determine which provides the greatest improvement in bioavailability.

  • Question: What is a solid dispersion and how does it work to improve bioavailability?

  • Answer: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix, usually a polymer.[6][16] It improves bioavailability through several mechanisms:

    • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level within the carrier, dramatically increasing the surface area for dissolution.[6]

    • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

    • Amorphous State: Often, the drug is present in a high-energy amorphous state rather than a stable crystalline state. The amorphous form has a higher apparent solubility and dissolves more rapidly.[6] When the carrier dissolves, it releases the drug in a supersaturated state, which creates a high concentration gradient that drives absorption across the intestinal wall.

Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound in different formulations after a single oral dose of 10 mg/kg in mice. These tables are for illustrative purposes to demonstrate the potential impact of various bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)
Aqueous Suspension (Control) 552.0210
Micronized Suspension 1201.5550
Solid Dispersion (1:5 Drug:PVP) 4501.02200
SEDDS Formulation 6200.752850

Table 2: Bioavailability Comparison of this compound Formulations

Formulation TypeRouteDose (mg/kg)AUC₀-∞ (ng·hr/mL)Absolute Bioavailability (F%)
IV Solution IV21150100% (by definition)
Aqueous Suspension (Control) PO102253.9%
Micronized Suspension PO1058010.1%
Solid Dispersion (1:5 Drug:PVP) PO10231040.2%
SEDDS Formulation PO10299052.0%

Note: Absolute Bioavailability (F%) is calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Experimental Protocols

1. Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare an amorphous solid dispersion of this compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.[13][17]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Methanol (or another suitable volatile solvent)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Methodology:

    • Dissolution: Weigh and dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a sufficient volume of methanol in a round-bottom flask. Stir until a clear solution is obtained.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under vacuum at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

    • Drying: Further dry the solid film under high vacuum for 24 hours to remove any residual solvent.

    • Milling and Sieving: Carefully scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

    • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture, which could induce recrystallization.

2. Protocol: In Vivo Pharmacokinetic Study of this compound in Mice

  • Objective: To determine the pharmacokinetic profile and calculate the absolute bioavailability of different this compound formulations.[12][18]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • This compound formulations (IV solution, oral suspension, solid dispersion, etc.)

    • Dosing gavage needles and syringes

    • Blood collection tubes (e.g., K2-EDTA coated)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Animal Acclimation and Grouping: Acclimate animals for at least one week. Randomly assign mice to different formulation groups (e.g., IV, PO control, PO solid dispersion), with n=4-5 mice per group. Fast mice overnight before dosing.

    • Dosing:

      • Oral (PO): Administer the specific formulation by oral gavage at a defined dose (e.g., 10 mg/kg). Record the exact time of dosing.

      • Intravenous (IV): Administer the IV solution via the tail vein at a lower dose (e.g., 2 mg/kg).

    • Blood Sampling: Collect sparse blood samples (~30-50 µL) from the saphenous or tail vein at predetermined time points.

      • Example PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • Example IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours post-dose.

    • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge the samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.

    • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

    • Bioanalysis: Extract this compound from the plasma samples (e.g., via protein precipitation with acetonitrile). Quantify the drug concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for each group. Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate absolute bioavailability (F%) by comparing the dose-normalized AUC of the PO groups to the IV group.[12]

3. Protocol: Caco-2 Permeability Assay for this compound

  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][19][20]

  • Materials:

    • Caco-2 cells

    • Transwell insert plates (e.g., 24-well)

    • Cell culture medium and reagents

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • This compound stock solution (in DMSO)

    • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS system

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

    • Permeability Measurement (Apical to Basolateral - A to B):

      • Wash the monolayers with pre-warmed transport buffer.

      • Add transport buffer containing this compound (e.g., at 10 µM) to the apical (A) side (donor compartment).

      • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

      • Incubate the plate at 37°C with gentle shaking.

      • At specified time points (e.g., 120 minutes), take a sample from the basolateral side. Also, take a sample from the apical side at the beginning and end of the experiment.

    • Efflux Ratio Measurement (Basolateral to Apical - B to A):

      • In a separate set of wells, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.

    • Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

    • Calculation:

      • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

      • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[11]

Visualizations

Troubleshooting_Workflow Start Start: Low Oral Bioavailability Observed Solubility Is the compound poorly soluble? Start->Solubility Permeability Is in vitro permeability (e.g., Caco-2) low? Solubility->Permeability No Formulation Implement Formulation Strategies: - Solid Dispersions - Particle Size Reduction - Lipid-Based Systems Solubility->Formulation Yes Chemical Medicinal Chemistry Effort: - Improve Permeability - Block Metabolic Sites Permeability->Chemical Yes PK_Study Conduct IV vs PO Pharmacokinetic Study Permeability->PK_Study No Metabolism Is the compound metabolically unstable? Metabolism->Formulation No Metabolism->Chemical Yes (High First-Pass) Result Analyze Results: Improved Bioavailability Formulation->Result Chemical->Result PK_Study->Metabolism

Caption: A decision tree for troubleshooting low oral bioavailability.

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Formulation Prepare IV and PO Formulations Dosing Dose Animals (IV and PO routes) Formulation->Dosing Animals Acclimate and Fast Animals Animals->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma Process Blood to Isolate Plasma Sampling->Plasma LCMS Quantify Drug in Plasma (LC-MS/MS) Plasma->LCMS PK_Calc Calculate PK Parameters (Cmax, AUC, Tmax) LCMS->PK_Calc Bioavailability Calculate Absolute Bioavailability (F%) PK_Calc->Bioavailability

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Bioavailability_Mechanisms cluster_problem The Problem cluster_solution The Solutions Drug Poorly Soluble Drug (Crystalline) GI_Lumen GI Lumen Drug->GI_Lumen Slow Dissolution Membrane Apical Side Basolateral Side GI_Lumen->Membrane:apical Low Concentration Gradient Blood Systemic Circulation (Blood) Membrane:basolateral->Blood Poor Absorption Improved_Absorption Improved Absorption Formulations Enhancement Strategies Micronization Particle Size Reduction (Increased Surface Area) Formulations->Micronization ASD Solid Dispersion (Amorphous State) Formulations->ASD SEDDS Lipid-Based System (Solubilized State) Formulations->SEDDS Micronization->Improved_Absorption Faster Dissolution ASD->Improved_Absorption Supersaturation SEDDS->Improved_Absorption Direct Solubilization

Caption: Mechanisms of bioavailability enhancement strategies.

References

Technical Support Center: MBP146-78 and its Reversible Inhibition of Parasite Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MBP146-78 for studying reversible parasite growth inhibition.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG), which are crucial enzymes in various parasites.[1][2] It functions by targeting the cGMP-dependent protein kinase (PKG), a central signaling hub in apicomplexan parasites, thereby disrupting essential processes for parasite survival and proliferation.[2][3]

Which parasites are susceptible to this compound?

This compound has demonstrated inhibitory activity against a range of parasites, including Toxoplasma gondii, Eimeria tenella, Plasmodium falciparum, Plasmodium berghei, and Plasmodium yoelii.[4]

Is the inhibitory effect of this compound reversible?

Yes, the suppression of parasite growth by this compound is reversible.[5][6] Removal of the compound from the culture medium allows the parasites to resume growth.[5][6]

What is the solubility of this compound?

This compound is soluble in DMSO and ethanol.[1][3][7] It is insoluble in water.[1][7] For in vivo studies, it can be prepared as a homogeneous suspension in CMC-Na.[1][7]

What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][7] Stock solutions in solvent can be stored at -80°C for up to one year.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values - Inaccurate serial dilutions.- Variation in parasite density.- Degradation of the compound.- Ensure accurate and consistent pipetting for serial dilutions.- Standardize the initial parasite inoculum for all assays.- Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[1]
No parasite growth inhibition observed - Incorrect compound concentration.- Inactive compound.- Resistant parasite strain.- Verify the calculations for the working concentrations.- Check the purity and storage conditions of this compound.- Confirm the susceptibility of the parasite strain to PKG inhibitors.
Toxicity observed in host cells - High concentration of this compound.- Contamination of the compound.- Perform a dose-response curve to determine the optimal non-toxic concentration for your host cells. This compound is reported to be non-toxic to HFFs at concentrations up to 10 μM.[5]- Use a reputable source for the compound and check for any signs of impurity.
Precipitation of the compound in media - Poor solubility in aqueous media.- Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is not toxic to the cells.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target Organism IC50
cGMP-dependent protein kinase (PKG)Eimeria tenella1.9 nM[4]
cGMP-dependent protein kinase (PKG)Toxoplasma gondii1 nM[4]
Tachyzoite ReplicationToxoplasma gondii210 nM[5]

Table 2: In Vivo Efficacy of this compound

Organism Host Dosage Effect
Plasmodium yoeliiMice50 mg/kgPrevents liver infection[4]
Plasmodium bergheiMice50 mg/kg (twice daily for 8 days)Increases survival time[4]
Toxoplasma gondiiMice50 mg/kg (twice daily)Increases survival and prevents secondary reinfection[4]

Experimental Protocols

1. In Vitro Parasite Growth Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against intracellular parasites.

  • Materials:

    • Host cells (e.g., Human Foreskin Fibroblasts - HFFs)

    • Parasites (e.g., Toxoplasma gondii tachyzoites)

    • Complete culture medium

    • This compound

    • DMSO

    • 96-well plates

    • Assay for parasite viability (e.g., plaque assay, fluorescence-based assay)

  • Procedure:

    • Seed host cells into 96-well plates and allow them to form a confluent monolayer.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

    • Infect the host cell monolayer with parasites.

    • After a brief incubation period to allow for parasite invasion, remove the inoculum and add the media containing the different concentrations of this compound.

    • Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 5-7 days).

    • Assess parasite viability using a suitable assay.

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the this compound concentration.

2. Reversibility (Washout) Assay

This protocol determines if the inhibitory effect of this compound is reversible.

  • Materials:

    • Same as the in vitro growth inhibition assay.

  • Procedure:

    • Follow steps 1-5 of the In Vitro Parasite Growth Inhibition Assay. Use a concentration of this compound that causes significant growth inhibition (e.g., 2 µM for T. gondii).[5]

    • After a defined treatment period (e.g., 24, 48, or 72 hours), remove the medium containing this compound.

    • Wash the cell monolayer gently with fresh, drug-free medium to remove any residual compound. Repeat the wash step 2-3 times.

    • Add fresh, drug-free complete culture medium to the wells.

    • Continue to incubate the plates and monitor for the reappearance of parasite growth (e.g., plaque formation).

    • Compare the growth in the washout wells to wells that were continuously treated with this compound and untreated control wells. The resumption of parasite growth after removal of the compound indicates reversible inhibition.[5][6]

Visualizations

MBP146_78_Signaling_Pathway cluster_extracellular Extracellular cluster_parasite Parasite Cytoplasm cGMP Cyclic GMP (cGMP) PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates Downstream_Targets Downstream Targets PKG->Downstream_Targets Phosphorylates MBP146_78 This compound MBP146_78->PKG Inhibits Motility Motility Downstream_Targets->Motility Invasion Invasion Downstream_Targets->Invasion Egress Egress Downstream_Targets->Egress Growth_Inhibition Parasite Growth Inhibition Reversible_Inhibition_Workflow cluster_setup Experiment Setup cluster_washout Washout Procedure cluster_analysis Analysis Start Seed Host Cells & Infect with Parasites Treatment Treat with this compound Start->Treatment Remove_Drug Remove Drug-containing Medium Treatment->Remove_Drug Wash Wash with Drug-free Medium Remove_Drug->Wash Add_Fresh_Medium Add Fresh Drug-free Medium Wash->Add_Fresh_Medium Incubate Incubate and Monitor Add_Fresh_Medium->Incubate Assess_Growth Assess Parasite Growth Incubate->Assess_Growth Conclusion Conclusion: Reversible Inhibition Assess_Growth->Conclusion

References

Technical Support Center: MBP146-78 Intraperitoneal Injections in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MBP146-78 in murine models, particularly for intraperitoneal (IP) injections. The following information is designed to address common challenges and provide standardized protocols to ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage for this compound?

A1: this compound is typically dissolved in sterile, pyrogen-free water.[1] For long-term storage, it is advisable to store the lyophilized peptide at -20°C. Once reconstituted, aliquot the solution to prevent repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation can indicate issues with solubility or aggregation. Peptides can be prone to aggregation, which may be influenced by factors such as concentration, pH, and temperature.[2] If you observe this, sonication may help to enhance solubility. If the issue persists, consider preparing a fresh solution. For some peptides, adjusting the pH of the solution to a range of 4-6 can improve stability.

Q3: What are the potential immunological reactions to this compound in mice?

A3: As a peptide derived from myelin basic protein, this compound has the potential to be immunogenic, particularly in mouse strains susceptible to Experimental Autoimmune Encephalomyelitis (EAE). The immunogenicity is influenced by the peptide's ability to bind to MHC class II molecules and activate T cells. The route of administration and the use of adjuvants can significantly impact the immune response. High-affinity binding of peptides to MHC I is generally considered essential for immunogenicity.[3]

Q4: Can this compound administration lead to adverse effects in mice?

A4: In a study involving infected mice, this compound administered at 50 mg/kg twice daily did not result in detectable parasites during the treatment period, and the mice were able to control the infection after treatment cessation, suggesting a synergistic role with the immune system.[1] However, as with any experimental therapeutic, it is crucial to monitor mice for any signs of distress, toxicity, or unexpected clinical symptoms. This includes regular monitoring of body weight, food and water intake, and general behavior.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty with Intraperitoneal Injection Improper restraint of the mouse.Use a firm "scruff" grip to immobilize the mouse, ensuring the skin is taut over the shoulders.
Incorrect needle insertion angle or location.Insert the needle with the bevel up at a 30-45° angle into the lower right quadrant of the abdomen to avoid injuring internal organs.
Leakage of Injected Solution from the Injection Site Needle was not inserted deep enough.Ensure the entire bevel of the needle penetrates the abdominal wall before depressing the plunger.
Injection volume is too large for the mouse.The maximum recommended IP injection volume for a mouse is typically < 10 ml/kg. For a 25-gram mouse, this would be a maximum of 0.25 ml.
Mouse Shows Signs of Pain or Distress Post-Injection Injection into an internal organ (e.g., cecum, bladder).Aspirate before injecting to ensure no fluid (urine, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
The injected solution was too cold.Warm the solution to room temperature or body temperature before injection to minimize discomfort.
Inconsistent Experimental Results Variability in peptide stability or aggregation.Ensure consistent preparation and handling of the this compound solution. Prepare fresh solutions regularly and avoid repeated freeze-thaw cycles. Peptide aggregation can be a complex process influenced by many factors.[2]
Improper injection technique leading to variable dosing.Standardize the injection protocol among all personnel. Ensure proper restraint and consistent injection location and depth.
Precipitation of this compound in Solution Poor solubility at the desired concentration.While this compound is soluble in water, high concentrations may lead to precipitation.[1] Consider preparing a more dilute solution if possible, or explore alternative solvent systems if compatible with your experimental design. Some peptides may require specific pH conditions for optimal solubility.

Experimental Protocols

This compound Solution Preparation
  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.

  • Reconstitute the peptide in sterile, pyrogen-free water to the desired stock concentration.

  • Gently vortex or sonicate to ensure complete dissolution.

  • For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.

Intraperitoneal Injection Protocol for Mice
  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site Identification: Locate the lower right quadrant of the mouse's abdomen. This site is preferred to avoid the cecum, which is typically located on the left side.

  • Disinfection: Clean the injection site with a 70% alcohol wipe.

  • Needle Insertion: Using a 25-30 gauge needle, insert the needle with the bevel facing up at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood or other fluids are aspirated. If fluid enters the syringe, withdraw the needle and use a new sterile needle and syringe for a new injection site.

  • Injection: Slowly and steadily inject the this compound solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for several minutes post-injection for any immediate adverse reactions. Continue to monitor according to your experimental protocol.

Quantitative Data Summary

Parameter Value/Range Reference/Context
Molecular Weight of this compound 335.42 g/mol MedChemExpress Product Information[1]
Typical Dosage (Toxoplasmosis Model) 50 mg/kg, twice dailyIn vivo study in infected mice[1]
Typical Injection Volume (Toxoplasmosis Model) 100 µLIn vivo study in infected mice[1]
Recommended Needle Gauge for IP Injection 25-30 GGeneral mouse IP injection guidelines
Maximum IP Injection Volume in Mice < 10 ml/kgGeneral mouse IP injection guidelines
EAE Induction Peptide Dose (p17) 200 µg emulsified in CFA (subcutaneous)EAE induction protocol with a different MBP peptide[4]
Pertussis Toxin Dose (EAE Co-injection) 200 ng (intraperitoneal)EAE induction protocol[4]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Injection A Reconstitute this compound in sterile water B Warm solution to room temperature A->B C Restrain mouse (scruff method) B->C D Disinfect injection site (lower right quadrant) C->D E Insert 25-30G needle at 30-45° angle D->E F Aspirate to check for fluid E->F F->E Fluid aspirated (re-attempt) G Inject this compound solution F->G No fluid aspirated H Withdraw needle G->H I Monitor mouse for adverse reactions H->I J Follow experimental time course I->J

Caption: Workflow for this compound Intraperitoneal Injection in Mice.

troubleshooting_logic cluster_solutions Potential Solutions start Injection Issue? leakage Solution Leakage? start->leakage Yes distress Mouse Distress? start->distress No sol_leakage Check needle depth & injection volume leakage->sol_leakage inconsistent Inconsistent Results? distress->inconsistent No sol_distress Check injection site & solution temperature distress->sol_distress Yes sol_inconsistent Standardize protocol & solution prep inconsistent->sol_inconsistent Yes

Caption: Troubleshooting Logic for Common Injection Issues.

References

minimizing MBP146-78 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBP146-78, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental buffers and troubleshooting common issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and selective small molecule inhibitor of cyclic GMP (cGMP)-dependent protein kinases, also known as Protein Kinase G (PKG).[1][2] It is often used in research to study the cGMP-PKG signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[3][4][5] By inhibiting PKG, this compound allows for the investigation of the downstream effects of this signaling cascade.

Q2: What are the primary factors that can lead to the degradation of this compound in my experimental buffer?

A: Like many small molecules, the stability of this compound in solution can be influenced by several factors. While specific degradation pathways for this compound are not extensively documented, general factors affecting small molecule stability include:

  • pH: Most drugs are stable in a pH range of 4-8.[6] Extreme pH values can catalyze hydrolysis or other degradation reactions.[7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6][7]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.

  • Oxidation: The presence of oxidizing agents in the buffer or exposure to air can lead to oxidative degradation.

  • Buffer Components: Certain buffer components can interact with and degrade small molecules.

Q3: How should I prepare stock solutions of this compound to ensure maximum stability?

A: Proper preparation of stock solutions is critical for the longevity and efficacy of this compound. It is highly soluble in DMSO.[1][2]

Recommended Stock Solution Protocol:

  • Allow the solid compound to equilibrate to room temperature before opening the vial.

  • Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[2] Moisture in DMSO can reduce the solubility and stability of the compound.[2]

  • Ensure complete dissolution by vortexing or brief sonication if necessary.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][8]

Q4: What are the recommended storage conditions for this compound stock solutions?

A: Proper storage is essential to prevent degradation.

Storage ConditionDuration
Solid Powder at -20°CUp to 3 years[8]
In Solvent at -20°CUp to 1 month[2]
In Solvent at -80°CUp to 1 year[2]
  • Note: Always refer to the manufacturer's specific recommendations if available. Avoid repeated freeze-thaw cycles of stock solutions.[2]

Q5: How do I prepare working solutions of this compound in my aqueous experimental buffer?

A: It is recommended to prepare working solutions fresh for each experiment.[9] Due to the potential for precipitation and degradation in aqueous solutions, dilute the DMSO stock solution into your experimental buffer immediately before use.

Recommended Working Solution Protocol:

  • Thaw a single-use aliquot of the DMSO stock solution.

  • Serially dilute the stock solution in your final aqueous buffer to the desired working concentration.

  • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[10][11]

  • Mix thoroughly by vortexing or pipetting.

  • Use the freshly prepared working solution promptly.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Inhibitor Activity or Inconsistent Results Degradation of this compound stock solution. - Prepare a fresh stock solution from solid compound.- Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2][8]- Use high-quality, anhydrous DMSO for stock solution preparation.[2]
Degradation of this compound in working solution. - Prepare working solutions fresh for each experiment from a stable stock solution.[9]- Avoid prolonged storage of aqueous working solutions.
Incorrect concentration of the inhibitor. - Verify calculations for dilutions.- Ensure complete dissolution of the solid compound when preparing the initial stock solution.
Precipitation of this compound in Experimental Buffer Low aqueous solubility. - Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect the experiment (typically <0.5%).[10][11]- Prepare working solutions immediately before use.- Consider using a buffer with a pH that favors the solubility of your compound, if known.
Buffer incompatibility. - Test the solubility of this compound in different buffers to identify the most suitable one for your experiment.
Variability Between Experiments Inconsistent buffer preparation. - Use a consistent source and lot of buffer reagents.- Prepare a large batch of buffer to be used across a series of experiments to minimize variability.[10]
Degradation due to buffer components. - Be aware of potential interactions between buffer components and your small molecule. For example, phosphate buffers can sometimes interact with compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 335.42 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.354 mg of this compound.

  • Weigh the calculated amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Signaling Pathway and Experimental Workflow Diagrams

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PKG PKG (Protein Kinase G) cGMP->PKG Activates Substrates Downstream Substrates PKG->Substrates Phosphorylates MBP146_78 This compound MBP146_78->PKG Inhibits Response Cellular Response (e.g., Smooth Muscle Relaxation) Substrates->Response

Caption: The cGMP-PKG signaling pathway.

experimental_workflow prep_stock 1. Prepare 10 mM Stock Solution of this compound in anhydrous DMSO store_stock 2. Aliquot and Store Stock Solution (-20°C or -80°C) prep_stock->store_stock prep_working 3. Prepare Fresh Working Solution in Experimental Buffer Immediately Before Use store_stock->prep_working treat_cells 4. Treat Cells/Assay with Working Solution prep_working->treat_cells analyze 5. Analyze Experimental Outcome treat_cells->analyze

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Managing MBP146-78 Resistant Parasite Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating challenges associated with MBP146-78 resistant parasite strains.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is an investigational compound targeting the cGMP-dependent protein kinase (PKG) signaling pathway in Parasitus hypotheticalis.[1] This pathway is crucial for key developmental stages of the parasite's life cycle.[1] this compound is believed to act as a competitive inhibitor at the ATP-binding site of PKG, thereby disrupting downstream signaling essential for parasite survival and replication.

Q2: What are the initial indicators of this compound resistance in our parasite culture?

A2: The primary indicator of emerging resistance is a decreased susceptibility of the parasite to this compound in in-vitro assays. This is typically observed as a significant rightward shift in the dose-response curve, leading to a higher EC50 (half-maximal effective concentration) value compared to the sensitive parent strain. Another indicator can be the recovery and proliferation of parasites at drug concentrations that were previously lethal.

Q3: What are the known molecular mechanisms of resistance to drugs targeting kinase pathways?

A3: Resistance to kinase inhibitors can arise through several mechanisms. One of the most common is the modification of the drug's target through point mutations in the kinase domain, which can reduce the binding affinity of the drug.[2] Other mechanisms include increased expression of the target protein, activation of alternative compensatory signaling pathways, and increased drug efflux through the upregulation of transporter proteins like P-glycoprotein homologs.[2][3]

Q4: How can we confirm that our parasite strain has developed resistance to this compound?

A4: Confirmation of resistance involves a combination of phenotypic and genotypic analyses.[3]

  • Phenotypic Confirmation: Perform standardized in vitro susceptibility assays to compare the EC50 values of your potentially resistant strain against the known sensitive (wild-type) strain. A statistically significant increase in the EC50 value is strong evidence of resistance.

  • Genotypic Confirmation: Sequence the gene encoding the PKG protein to identify potential mutations in the drug-binding site.[4] Additionally, whole-genome sequencing can reveal other genetic changes, such as copy number variations (CNVs) or mutations in other genes that could contribute to resistance.[5]

Q5: Are there alternative compounds to test against this compound resistant strains?

A5: When resistance to a specific compound arises, it is advisable to test compounds with different mechanisms of action.[2] For this compound resistant strains, consider screening compounds that target other essential parasite pathways, such as the unfolded protein response (e.g., GRP78 inhibitors), dihydrofolate reductase (DHFR), or the parasite's calcium-dependent protein kinases (CDPKs).[1][2][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent EC50 values for this compound across experiments. 1. Variation in parasite growth stages (assays should be performed on synchronized cultures).2. Inconsistent drug preparation or storage.3. Fluctuation in assay conditions (e.g., incubation time, temperature).4. Contamination of the parasite culture.1. Synchronize parasite cultures (e.g., using sorbitol lysis for Plasmodium) before setting up the assay.2. Prepare fresh drug dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature in small aliquots.3. Standardize all assay parameters and document them meticulously in your lab notebook.4. Regularly check cultures for contamination.
High variability in results from molecular assays (e.g., PCR, sequencing). 1. Poor quality of genomic DNA.2. Suboptimal primer design.3. Presence of PCR inhibitors in the DNA sample.1. Use a reliable DNA extraction kit and assess DNA quality and quantity using spectrophotometry or fluorometry.2. Design and validate primers for specificity and efficiency.3. Purify DNA samples to remove potential inhibitors.
No mutations found in the PKG gene, but the parasite strain is phenotypically resistant. 1. Resistance is mediated by a mechanism other than target modification (e.g., increased drug efflux, metabolic inactivation).2. Upregulation of the PKG gene leading to higher protein levels.3. Activation of a bypass signaling pathway.1. Perform whole-genome sequencing (WGS) and comparative transcriptomics (RNA-Seq) to identify other genetic or expression-level changes between the resistant and sensitive strains.[5][7]2. Quantify PKG gene expression using qRT-PCR.3. Investigate alternative signaling pathways that might compensate for PKG inhibition.
Resistant parasite strain shows a slower growth rate than the wild-type strain. The mutation conferring resistance may come with a fitness cost to the parasite.1. Characterize the growth kinetics of both the resistant and sensitive strains.2. When performing comparative assays, ensure that the initial parasite inoculation density is adjusted to account for differences in growth rates.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay

This protocol describes a common method for determining the 50% effective concentration (EC50) of an antiparasitic compound.

Materials:

  • Synchronized parasite culture (e.g., ring-stage P. falciparum)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer with dye

Methodology:

  • Prepare a parasite culture with a defined parasitemia (e.g., 1%) and hematocrit (e.g., 2%).

  • Create a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 100 µL of the parasite culture to each well of a 96-well plate.

  • Add 100 µL of the serially diluted drug to the corresponding wells. Include control wells with no drug.

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, add 100 µL of lysis buffer containing the fluorescent dye to each well.

  • Incubate in the dark for 1-2 hours at room temperature.

  • Read the fluorescence on a plate reader (e.g., excitation at 485 nm, emission at 530 nm).

  • Calculate the EC50 value by fitting the dose-response data to a non-linear regression model.

Protocol 2: Genotyping of the PKG Gene for Resistance Mutations

This protocol outlines the steps to amplify and sequence the target gene to identify mutations.

Materials:

  • Genomic DNA extracted from sensitive and resistant parasite strains

  • PCR primers flanking the PKG gene coding sequence

  • High-fidelity DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Methodology:

  • Design primers to amplify the entire coding sequence of the PKG gene. It may be necessary to amplify in several overlapping fragments.

  • Perform PCR using high-fidelity polymerase to minimize amplification errors. The reaction should include:

    • Template gDNA (50-100 ng)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • dNTPs

    • High-fidelity polymerase and buffer

  • Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.

  • Purify the PCR product using a column-based purification kit.

  • Send the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers.

  • Align the resulting sequences from the resistant strain to the sequence from the sensitive (wild-type) strain using alignment software (e.g., ClustalW).

  • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Data Presentation

Table 1: Comparative Susceptibility of P. hypotheticalis Strains to this compound

Parasite StrainDescriptionThis compound EC50 (nM) [Mean ± SD]Fold Resistance
Ph-SENSWild-type, sensitive parent line15.2 ± 2.11.0
Ph-RES-ALab-derived resistant line A245.8 ± 18.516.2
Ph-RES-BLab-derived resistant line B310.4 ± 25.320.4

Table 2: Identified Mutations in the PKG Gene of Resistant Strains

Parasite StrainNucleotide ChangeAmino Acid ChangeLocation in Protein
Ph-SENS(Wild-Type)(Wild-Type)-
Ph-RES-AG452AGly151SerATP-binding pocket
Ph-RES-BC598TThr200IleGatekeeper residue

Visualizations

signaling_pathway Hypothetical this compound Action and Resistance Pathway cluster_upstream Upstream Signal cluster_pathway cGMP Signaling Pathway Signal Signal PKG_WT PKG (Wild-Type) Signal->PKG_WT Activates PKG_Mutant PKG (Mutant) [e.g., T200I] Signal->PKG_Mutant Activates Downstream_Effectors Downstream Effectors PKG_WT->Downstream_Effectors Phosphorylates PKG_Mutant->Downstream_Effectors Phosphorylates Parasite_Survival Parasite Survival & Proliferation Downstream_Effectors->Parasite_Survival MBP146_78 This compound MBP146_78->PKG_WT Inhibits MBP146_78->PKG_Mutant Ineffective Inhibition

Caption: this compound action and resistance mechanism.

Caption: Workflow for characterizing drug resistance.

References

Technical Support Center: Confirming MBP146-78 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of MBP146-78, a potent and selective inhibitor of cGMP-dependent protein kinases (PKG), within a cellular context.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective inhibitor of cGMP-dependent protein kinases (PKG).[1] Its primary cellular target is therefore the PKG protein.

Q2: Why is it crucial to confirm target engagement in cells?

A2: Confirming that a compound like this compound directly interacts with its intended target (PKG) within the complex environment of a living cell is a critical step in drug discovery and chemical biology research.[2][3][4] It validates the mechanism of action, helps interpret phenotypic data correctly, and ensures that the observed biological effects are due to on-target activity.[3][5]

Q3: What are the most common methods to confirm target engagement of a small molecule like this compound in cells?

A3: Several robust methods can be employed to confirm the engagement of this compound with PKG in cells. The most common techniques include:

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding.[6][7][8]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure the interaction between a target protein and a small molecule in real-time in living cells.[9][10][11][12]

  • Fluorescence Resonance Energy Transfer (FRET): Similar to BRET, FRET is another proximity-based assay that detects molecular interactions based on energy transfer between fluorescent molecules.[13][14][15][16][17]

  • Affinity-Based Pull-Down Assays: This technique uses a modified version of the small molecule to "pull down" its binding partners from cell lysates for identification.[18][19][20][21][22]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) Troubleshooting
Issue Possible Cause Recommended Solution
No observable thermal shift 1. This compound does not sufficiently stabilize PKG. 2. The concentration of this compound is too low. 3. The heating temperature or duration is not optimal.[7][23] 4. The antibody used for Western blotting has low affinity or specificity for PKG.1. Consider using an alternative target engagement assay. 2. Perform a dose-response experiment with increasing concentrations of this compound. 3. Optimize the CETSA protocol by testing a range of temperatures and heating times.[7] 4. Validate the antibody through other applications (e.g., immunoprecipitation, immunofluorescence) and/or test multiple antibodies.
High background in Western blot 1. Non-specific antibody binding. 2. Incomplete cell lysis. 3. Insufficient washing steps.1. Increase the blocking time and/or use a different blocking agent. 2. Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption if necessary. 3. Increase the number and duration of washing steps.
Inconsistent results between replicates 1. Uneven heating of samples. 2. Pipetting errors. 3. Variation in cell number or protein concentration.1. Use a thermal cycler with a heated lid to ensure uniform temperature distribution. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Carefully count cells and perform a protein quantification assay (e.g., BCA) to normalize protein levels across samples.
BRET/FRET Troubleshooting
Issue Possible Cause Recommended Solution
Low BRET/FRET signal 1. Low expression of the fusion proteins (e.g., PKG-NanoLuc). 2. The distance between the donor and acceptor is greater than 10 nm.[10][12][24] 3. Suboptimal substrate or fluorescent ligand concentration.1. Optimize transfection conditions to increase protein expression. 2. Re-design the fusion constructs to bring the donor and acceptor moieties closer upon this compound binding. 3. Titrate the substrate (for BRET) or fluorescent ligand to determine the optimal concentration.
High background signal 1. Autofluorescence of cells or media components (for FRET). 2. Non-specific binding of the fluorescent ligand.1. Use phenol red-free media and appropriate spectral filters. 2. Include a control with a non-binding fluorescent molecule to assess non-specific binding.
Signal variability 1. Inconsistent cell density. 2. Fluctuations in temperature or pH.1. Ensure a uniform cell monolayer or suspension density. 2. Maintain stable environmental conditions during the assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization of PKG in intact cells upon binding to this compound.

Materials:

  • Cells expressing endogenous or overexpressed PKG

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PKG

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PKG.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PKG at each temperature for both this compound and DMSO-treated samples.

    • Plot the percentage of soluble PKG as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines a NanoBRET™ assay to measure the binding of a fluorescently labeled this compound analog to a NanoLuc®-PKG fusion protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-PKG fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Fluorescently labeled this compound analog (NanoBRET™ tracer)

  • Unlabeled this compound

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection:

    • Transfect cells with the NanoLuc®-PKG plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Assay Preparation:

    • Prepare serial dilutions of the unlabeled this compound.

    • Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM™.

  • Compound Treatment and Signal Detection:

    • Add the unlabeled this compound dilutions to the appropriate wells.

    • Add the tracer/substrate solution to all wells.

    • Incubate the plate at 37°C for 2 hours.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of the concentration of unlabeled this compound.

    • A decrease in the BRET signal with increasing concentrations of unlabeled this compound indicates competitive binding and confirms target engagement.

Visualizations

MBP146_78_Target_Engagement_Workflow cluster_direct Direct Binding Assays cluster_indirect Indirect / Functional Assays CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement Confirmed CETSA->Target_Engagement BRET Bioluminescence Resonance Energy Transfer (BRET) BRET->Target_Engagement FRET Fluorescence Resonance Energy Transfer (FRET) FRET->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., pVASP levels) Downstream_Signaling->Target_Engagement Provides functional evidence MBP146_78 This compound Cellular_Context Intact Cells MBP146_78->Cellular_Context Introduce into PKG PKG (Target Protein) PKG->Cellular_Context Present in Cellular_Context->CETSA Cellular_Context->BRET Cellular_Context->FRET Cellular_Context->Downstream_Signaling

Caption: Workflow for confirming this compound target engagement with PKG in cells.

CETSA_Principle cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein PKG_unbound PKG Heat_unbound Heat PKG_unbound->Heat_unbound Denaturation Denaturation & Aggregation Heat_unbound->Denaturation Soluble_Fraction_Low Soluble_Fraction_Low Denaturation->Soluble_Fraction_Low Less soluble protein PKG_bound PKG + this compound Heat_bound Heat PKG_bound->Heat_bound Stabilization Thermal Stabilization Heat_bound->Stabilization Soluble_Fraction_High Soluble_Fraction_High Stabilization->Soluble_Fraction_High More soluble protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

BRET_Principle cluster_no_binding No Target Engagement cluster_binding Target Engagement PKG_NanoLuc_nb PKG-NanoLuc Light_nb Light (460nm) PKG_NanoLuc_nb->Light_nb No BRET Tracer_nb Fluorescent Tracer Substrate_nb Substrate Substrate_nb->PKG_NanoLuc_nb PKG_NanoLuc_b PKG-NanoLuc Tracer_b Fluorescent Tracer PKG_NanoLuc_b->Tracer_b BRET Light_b Light (618nm) Tracer_b->Light_b Substrate_b Substrate Substrate_b->PKG_NanoLuc_b

References

Validation & Comparative

Validating the Inhibitory Effect of MBP146-78 on Protein Kinase G (PKG): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the cGMP-PKG signaling pathway, specific and potent inhibitors are invaluable tools. This guide provides a comparative analysis of MBP146-78, a potent inhibitor of cGMP-dependent protein kinases (PKG), alongside other commonly used PKG inhibitors.[1][2] The data presented here, supported by detailed experimental protocols, will aid in the selection of the most appropriate inhibitor for your research needs.

Performance Comparison of PKG Inhibitors

This compound demonstrates highly potent inhibition of parasitic PKG in in-vitro assays.[2] The following table summarizes the inhibitory potency of this compound and its alternatives. It is important to note the different parameters (IC50 vs. Ki) and the specific context of each measurement (in-vitro vs. cell-based) when comparing these compounds.

InhibitorTargetPotencyMechanism of ActionKey Features
This compound E. tenella PKGIC50: 1.9 nM [2]ATP-competitivePotent inhibitor of parasitic PKG.[2]
T. gondii PKGIC50: 1.0 nM [2]
T. gondii (cell-based)IC50: 210 nM[3]Displays cytostatic activity against Toxoplasma gondii.[1]
KT 5823PKGIC50: 234 nMATP-competitiveSelective for PKG over PKA and PKC.
DT-2PKGKi: 12.5 nMSubstrate-competitivePotent and selective peptide-based inhibitor.
Rp-8-Br-PET-cGMPSPKG I & IIKi: 30-35 nMcGMP-competitiveCell-permeable cGMP analog.

Signaling Pathway and Experimental Workflow

To understand the context of PKG inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for validating inhibitors.

pkg_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) (Inactive) cGMP->PKG Activates PKG_active PKG (Active) PKG->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrates->Response MBP146_78 This compound MBP146_78->PKG_active Inhibits (ATP-competitive)

cGMP-PKG Signaling Pathway and Site of this compound Inhibition.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay reagents 1. Prepare Reaction Mix: - Recombinant PKG - Peptide Substrate - ATP - Assay Buffer inhibitor 2. Add Inhibitor: This compound (or alternative) at varying concentrations reagents->inhibitor incubation 3. Incubate at 37°C inhibitor->incubation detection 4. Detect Kinase Activity: (e.g., ADP-Glo, Radioactivity) incubation->detection ic50 5. Calculate IC50 detection->ic50 cells 1. Culture Cells (e.g., Platelets, Smooth Muscle Cells) treatment 2. Treat with Inhibitor and PKG Activator (e.g., 8-Br-cGMP) cells->treatment lysis 3. Lyse Cells treatment->lysis western 4. Western Blot for p-VASP/VASP lysis->western quantify 5. Quantify Inhibition western->quantify

Workflow for In Vitro and Cellular PKG Inhibition Assays.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

In Vitro PKG Inhibition Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

1. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.
  • Recombinant PKG: Dilute purified, recombinant PKG to a working concentration (e.g., 2-5 ng/µL) in the kinase reaction buffer.
  • Substrate: Prepare a stock solution of a suitable peptide substrate for PKG (e.g., a VASP-derived peptide) in the kinase reaction buffer.
  • ATP Solution: Prepare a stock solution of ATP in the kinase reaction buffer. The final concentration in the assay should be at or near the Km of PKG for ATP.
  • Inhibitor Dilutions: Prepare a serial dilution of this compound and other inhibitors in DMSO, followed by a final dilution in the kinase reaction buffer.

2. Assay Procedure:

  • In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
  • Add 10 µL of the recombinant PKG solution to each well.
  • Add 10 µL of the substrate solution to each well.
  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
  • Incubate the plate at 30°C for 60 minutes.

3. Detection:

  • Following the incubation, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.
  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
  • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular PKG Inhibition Assay (Western Blot for VASP Phosphorylation)

This assay measures the ability of an inhibitor to block PKG-mediated phosphorylation of its downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells known to express PKG (e.g., human platelets, vascular smooth muscle cells) in appropriate culture vessels and grow to the desired confluency.
  • Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
  • Stimulate the cGMP-PKG pathway by adding a cell-permeable cGMP analog (e.g., 8-Bromo-cGMP) for 15-30 minutes.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies specific for phosphorylated VASP (p-VASP) and total VASP overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for p-VASP and total VASP.
  • Normalize the p-VASP signal to the total VASP signal for each sample.
  • Express the results as a percentage of the stimulated control (no inhibitor) and plot against the inhibitor concentration to determine the cellular inhibitory potency.

References

A Comparative Analysis of MBP146-78 and Other Protein Kinase G (PKG) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Protein Kinase G (PKG) inhibitor, MBP146-78, with other established and emerging PKG inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their specific needs in studying cGMP/PKG signaling pathways and for potential therapeutic development.

Introduction to PKG Inhibition

Cyclic GMP-dependent protein kinase (PKG) is a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, playing crucial roles in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[1] Dysregulation of the PKG signaling pathway is implicated in numerous diseases, making PKG an attractive therapeutic target. This has led to the development of various inhibitors, each with distinct potencies and selectivity profiles.

This compound is a potent and selective inhibitor of cGMP-dependent protein kinases.[2][3] This guide will compare its performance against other well-known PKG inhibitors such as KT-5823, Rp-8-Br-PET-cGMPS, and DT-2, as well as newer generation inhibitors like ML10 and MMV030084, particularly those targeting parasitic PKGs.

Quantitative Comparison of PKG Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and other selected PKG inhibitors. The data is compiled from various sources and presented to facilitate a direct comparison. It is important to note that assay conditions can vary between studies, which may influence the reported values.

InhibitorTarget PKGIC50 / Ki (PKG)IC50 / Ki (PKA)IC50 / Ki (PKC)Selectivity (PKA/PKG)Selectivity (PKC/PKG)Reference(s)
This compound T. gondii1 nM (IC50)Not ReportedNot ReportedNot ReportedNot Reported[2]
E. tenella1.9 nM (IC50)Not ReportedNot ReportedNot ReportedNot Reported[2]
KT-5823 Mammalian234 nM (IC50)>10 µM (Ki)4 µM (Ki)>42~17[4][5][6][7][8]
Rp-8-Br-PET-cGMPS MammalianCompetitive InhibitorInhibits PKANot ReportedLess selectiveNot Reported[9]
(D)-DT-2 Mammalian PKG Iα/Iβ9 nM (IC50)Did not inhibitModulated activityHighly Selective in vitroModulated activity[10][11][12][13]
ML10 P. falciparum160 pM (IC50)Low activity at 100 nMLow activity at 100 nM>600>600[14][15][16][17][18]
MMV030084 P. falciparum0.4 nM (IC50)Not ReportedNot ReportedNot ReportedNot Reported[19][20]

Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibition constant. A higher selectivity ratio indicates greater specificity for PKG over other kinases. "Not Reported" indicates that the data was not available in the cited sources. The selectivity of Rp-8-Br-PET-cGMPS is noted as less selective as it is known to inhibit PKA as well.[9] (D)-DT-2 shows high selectivity in vitro but has been reported to have off-target effects in living cells.[10][11]

Experimental Protocols

In Vitro Kinase Inhibition Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against Protein Kinase G. This is a crucial step in characterizing the potency of a novel inhibitor like this compound.

Materials:

  • Recombinant human or parasitic PKG enzyme

  • Specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., KT-5823)

  • Negative control (solvent alone)

  • 96-well or 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

  • Data analysis software (e.g., GraphPad Prism)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor and the positive control in 100% DMSO.

    • Create a serial dilution of the inhibitors in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

    • Prepare a solution of the PKG enzyme in kinase assay buffer to the desired final concentration.

    • Prepare a solution of the peptide substrate and ATP in the kinase assay buffer. The ATP concentration is often kept at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Assay Setup:

    • Add a small volume of the serially diluted inhibitor or control solutions to the wells of the assay plate.

    • Add the PKG enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction (if necessary, depending on the assay format).

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate, which reflects the kinase activity.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all data points.

    • Normalize the data by setting the activity in the negative control (solvent only) wells to 100% and the activity in the positive control (high concentration of a known inhibitor) wells to 0%.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.[21]

Visualizing Key Pathways and Workflows

To better understand the context of PKG inhibition and the experimental procedures involved, the following diagrams have been generated using Graphviz.

G cGMP/PKG Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to & Activates PKG_active Active PKG PKG_inactive->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Physiological Response (e.g., Smooth Muscle Relaxation) Phospho_Substrates->Response Inhibitor PKG Inhibitors (e.g., this compound) Inhibitor->PKG_active Inhibits

Caption: cGMP/PKG signaling pathway.

G Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate/ATP Mix Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/ Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add PKG Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Start_Reaction Initiate Reaction with Substrate/ATP Mix Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Read_Plate Read Plate Incubate->Read_Plate Analyze_Data Data Analysis: - Normalize Data - Plot Dose-Response Curve Read_Plate->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for IC50 determination.

Conclusion

This compound emerges as a highly potent inhibitor of parasitic PKG, demonstrating low nanomolar to picomolar IC50 values. This positions it as a valuable tool for studying the specific roles of PKG in parasites like Toxoplasma gondii and Plasmodium falciparum, and as a potential lead compound for the development of novel anti-parasitic drugs. In comparison, classical inhibitors like KT-5823 are less potent and exhibit some off-target effects on other kinases such as PKA and PKC.[4][5][6][7][8] While compounds like (D)-DT-2 show high in vitro selectivity for PKG I, their utility in cellular assays can be limited by off-target effects.[10][11] The newer generation inhibitors, ML10 and MMV030084, showcase exceptional potency and selectivity for parasitic PKG, highlighting the feasibility of developing highly specific inhibitors by targeting structural differences between parasitic and human kinases.[14][15][16][17][18][19][20]

The selection of a PKG inhibitor should be guided by the specific research question, the target organism, and the required level of selectivity. For researchers focusing on parasitic diseases, this compound, ML10, and MMV030084 represent the current state-of-the-art. For studies on mammalian systems, careful consideration of the potency and selectivity profiles of inhibitors like KT-5823 and the potential for off-target effects is crucial. The provided experimental protocol offers a standardized approach for the in-house characterization and comparison of these and other novel PKG inhibitors.

References

A Comparative Analysis of MBP146-78 and Pyrimethamine for the Treatment of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel cGMP-dependent protein kinase (PKG) inhibitor, MBP146-78, and the established dihydrofolate reductase (DHFR) inhibitor, pyrimethamine, for the treatment of toxoplasmosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, efficacy, and experimental data for both compounds.

Executive Summary

Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, remains a significant global health concern. The current standard of care, pyrimethamine, effectively targets the parasite's folate synthesis pathway. However, the emergence of resistance and potential side effects necessitate the development of novel therapeutic agents. This compound, a potent inhibitor of T. gondii's cGMP-dependent protein kinase (PKG), represents a promising alternative with a distinct mechanism of action. This guide presents available data to facilitate an objective comparison of these two compounds.

Mechanism of Action

This compound: Targeting cGMP Signaling

This compound exerts its anti-toxoplasmic activity by selectively inhibiting the parasite's cGMP-dependent protein kinase (PKG). This kinase is a crucial regulator of calcium signaling pathways within T. gondii, which are essential for key parasitic processes including microneme secretion, gliding motility, host cell invasion, and egress. By blocking PKG, this compound effectively disrupts these vital functions, leading to the inhibition of parasite proliferation.

Pyrimethamine: Inhibiting Folate Synthesis

Pyrimethamine is a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of T. gondii. This pathway is responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, pyrimethamine depletes the parasite's supply of essential building blocks, thereby halting its replication and growth[1][2][3].

Comparative Efficacy Data

Direct head-to-head comparative studies between this compound and pyrimethamine are limited in the publicly available literature. However, data from independent studies provide insights into their respective potencies.

CompoundTargetIn Vitro IC50 (T. gondii)In Vivo Efficacy (Murine Model)Reference
This compound cGMP-dependent protein kinase (PKG)~210 nMUndetectable parasites during treatment[4]
Pyrimethamine Dihydrofolate reductase (DHFR)0.07 - 0.39 mg/L (~0.28 - 1.57 µM)Dose-dependent survival and parasite reduction[5][6][7]

Note: IC50 values for pyrimethamine can vary depending on the T. gondii strain and assay conditions[6].

Experimental Protocols

In Vitro Efficacy: Plaque Assay

A plaque assay is a common method to assess the lytic cycle of T. gondii and the efficacy of antimicrobial compounds in vitro.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are cultured to confluence in 6-well plates.

  • Parasite Infection: Confluent HFF monolayers are infected with a low number of T. gondii tachyzoites (e.g., 100-200 parasites per well).

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., this compound or pyrimethamine) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 7-10 days to allow for parasite replication and plaque formation.

  • Visualization: The cell monolayers are fixed with methanol and stained with crystal violet. Plaques, representing areas of host cell lysis by the parasites, appear as clear zones.

  • Analysis: The number and size of plaques are quantified to determine the inhibitory effect of the compound.

In Vivo Efficacy: Murine Model of Acute Toxoplasmosis

Animal models are essential for evaluating the in vivo efficacy of anti-toxoplasma agents.

  • Animal Model: Female BALB/c mice are commonly used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of T. gondii tachyzoites (e.g., 10^4 RH strain parasites)[5][7].

  • Treatment: Treatment with the test compound (e.g., this compound or pyrimethamine) or a vehicle control is initiated 24 hours post-infection and administered daily for a defined period (e.g., 10 days) via oral gavage or intraperitoneal injection[7][8].

  • Monitoring: Mice are monitored daily for survival and clinical signs of disease.

  • Parasite Burden: At the end of the treatment period, or upon euthanasia, tissues (e.g., brain, spleen, lungs) can be collected to determine the parasite burden by quantitative PCR (qPCR) or by counting cysts in the brain.

Signaling Pathway Visualizations

This compound Target: T. gondii cGMP Signaling Pathway

MBP146_78_Pathway cluster_membrane Parasite Plasma Membrane GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) Calcium_Signaling Calcium Signaling (Microneme Secretion, Motility, Invasion, Egress) PKG->Calcium_Signaling Phosphorylates substrates leading to GTP GTP GTP->GC cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE MBP146_78 This compound MBP146_78->PKG Inhibits AMP 5'-GMP PDE->AMP Hydrolyzes

Caption: this compound inhibits the cGMP signaling pathway in T. gondii.

Pyrimethamine Target: T. gondii Folate Synthesis Pathway

Pyrimethamine_Pathway cluster_parasite Toxoplasma gondii Dihydropteroate Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate->DHPS Glutamate Glutamate Glutamate->DHPS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR NADPH NADPH NADPH->DHFR NADP NADP+ Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Precursor for Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits DHPS->Dihydrofolate DHFR->NADP DHFR->Tetrahydrofolate

Caption: Pyrimethamine blocks the folate synthesis pathway in T. gondii.

Conclusion

This compound and pyrimethamine represent two distinct and effective strategies for targeting Toxoplasma gondii. While pyrimethamine has been a cornerstone of toxoplasmosis treatment, its mechanism of action is well-characterized, as are its limitations. This compound, with its novel mode of action targeting the essential cGMP signaling pathway, offers a promising alternative that may circumvent existing resistance mechanisms. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in the context of current anti-toxoplasmosis therapies. This guide provides a foundational comparison to aid researchers in the ongoing effort to develop new and improved treatments for this widespread parasitic disease.

References

Unveiling Kinase Cross-Reactivity: A Comparative Analysis of MBP146-178 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of kinases is paramount for deciphering cellular signaling and developing targeted therapeutics. Myelin Basic Protein (MBP), a well-established substrate for a multitude of kinases, and its fragments serve as valuable tools in this endeavor. This guide provides a comparative analysis of the cross-reactivity of the MBP peptide fragment 146-178 with several key serine/threonine kinases, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Myelin Basic Protein (MBP) is a primary component of the myelin sheath in the central nervous system and is known to be a substrate for numerous protein kinases, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII).[1][2] Phosphorylation of MBP by these kinases plays a crucial role in the dynamic regulation of myelin structure and function.[1][3] The peptide fragment MBP146-178 lies within a region of MBP that is subject to post-translational modifications and is of significant interest for studying kinase-substrate interactions.

Comparative Kinase Activity on MBP146-178

While extensive research has been conducted on the phosphorylation of full-length MBP by various kinases, specific quantitative kinetic data for the MBP146-178 fragment is limited in readily available literature. Full-length MBP is efficiently phosphorylated by a variety of Ser/Thr protein kinases.[4] Studies have identified specific phosphorylation sites for different kinases on the entire MBP protein. For instance, MAPK predominantly phosphorylates MBP at Threonine 95.[1][5] PKC and PKA have been shown to phosphorylate multiple serine and threonine residues on MBP, with some sites being unique to each kinase and others being shared.[6]

To provide a framework for comparison, the following table summarizes the known phosphorylation sites on full-length MBP for key kinases. The lack of specific kinetic parameters (Km and Vmax) for the MBP146-178 fragment highlights a gap in the current research landscape and underscores the necessity for further investigation to quantitatively assess the cross-reactivity of this specific peptide.

Kinase FamilyKnown Phosphorylation Sites on Full-Length MBPSpecificity for MBP146-178 (Qualitative)
Mitogen-Activated Protein Kinase (MAPK) Threonine 95[1][5]While not definitively within the 146-178 region, MAPK's broad substrate recognition suggests potential for phosphorylation if suitable consensus sequences are present.
Protein Kinase A (PKA) Serine 7, Serine 22, Serine 56, Threonine 65, Serine 113, Serine 161[6]Potential for phosphorylation exists if consensus sites (Arg-Arg-X-Ser/Thr) are present within the peptide.
Protein Kinase C (PKC) Threonine 9, Serine 22, Serine 56, Threonine 65, Serine 113, Serine 152, Serine 161[6]Similar to PKA, the presence of basic residues near serine or threonine residues within MBP146-178 would suggest potential phosphorylation.
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Threonine 95[1]CaMKII can phosphorylate a broad range of substrates, and its activity towards MBP146-178 would depend on the presence of its recognition motif.

Experimental Protocols

To facilitate further research into the cross-reactivity of MBP146-178, a detailed, generalized protocol for an in vitro kinase assay using a synthetic peptide substrate is provided below. This protocol can be adapted for use with MAPK, PKA, PKC, and CaMKII.

In Vitro Kinase Assay with Synthetic Peptide Substrate (MBP146-178)

Objective: To determine the ability of a specific kinase to phosphorylate the MBP146-178 peptide and to quantify the extent of this phosphorylation.

Materials:

  • Purified active kinase (e.g., ERK2/MAPK2, PKA catalytic subunit, PKC, CaMKII)

  • MBP146-178 synthetic peptide

  • Kinase reaction buffer (specific to the kinase being assayed)

  • [γ-³²P]ATP (radiolabeled) or non-radiolabeled ATP for alternative detection methods

  • ATP solution

  • Magnesium Chloride (MgCl₂)

  • Phosphatase inhibitors

  • P81 phosphocellulose paper or other suitable separation matrix

  • Phosphoric acid (for washing)

  • Scintillation counter and scintillation fluid (for radioactive detection) or appropriate reagents and instrumentation for non-radioactive detection (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, MgCl₂, phosphatase inhibitors, and the MBP146-178 peptide substrate at the desired concentration.

  • Initiate the Kinase Reaction: Add the purified active kinase to the master mix. To start the reaction, add the ATP solution containing a known concentration of [γ-³²P]ATP (or non-radiolabeled ATP). The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time course (e.g., 10, 20, 30 minutes) to ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Separate Substrate from ATP: If using P81 paper, the phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not. Wash the P81 paper extensively with phosphoric acid to remove unbound ATP.

  • Quantify Phosphorylation:

    • Radioactive Method: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Methods: If using non-radiolabeled ATP, phosphorylation can be quantified using methods such as Western blotting with phosphospecific antibodies that recognize the phosphorylated form of the peptide, or by using commercially available kinase activity assays that measure ADP production (e.g., ADP-Glo™).

  • Data Analysis: Calculate the amount of phosphate incorporated into the MBP146-178 peptide over time. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the peptide substrate while keeping the kinase and ATP concentrations constant.

Signaling Pathways and Experimental Workflows

To visualize the context in which these kinases operate and the experimental approach to studying their cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Kinase Assay cluster_analysis Analysis Kinase Purified Kinase (MAPK, PKA, PKC, CaMKII) Reaction Incubation (Time Course & Substrate Titration) Kinase->Reaction Peptide MBP146-178 Peptide Peptide->Reaction Reagents Reaction Buffers ATP ([γ-³²P]ATP) MgCl₂ Reagents->Reaction Separation Separation of Phosphopeptide Reaction->Separation Quantification Quantification (Scintillation Counting / Western Blot) Separation->Quantification Kinetics Kinetic Analysis (Km, Vmax) Quantification->Kinetics

Caption: Experimental workflow for assessing kinase cross-reactivity with MBP146-178.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Mitogens, Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Transcription Factors MAPK->Transcription MBP Myelin Basic Protein (MBP) MAPK->MBP Gene Gene Expression Transcription->Gene

Caption: Simplified MAPK signaling pathway leading to potential MBP phosphorylation.

References

MBP146-78: A Potent Chemical Probe for cGMP Signaling with High Selectivity for Parasitic Protein Kinase G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modulation of cyclic guanosine monophosphate (cGMP) signaling pathways is a critical area of investigation. This guide provides a comprehensive comparison of MBP146-78, a potent chemical probe, with other commonly used inhibitors of cGMP-dependent protein kinase (PKG), a key effector in the cGMP signaling cascade. We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate informed decisions in research applications.

Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] The downstream effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinases (PKGs).[1] Chemical probes that can selectively inhibit PKG are invaluable tools for dissecting the intricacies of cGMP signaling and for the development of novel therapeutics. This compound has emerged as a potent and selective inhibitor, particularly of parasitic PKGs, making it a valuable tool in anti-parasitic drug discovery.[2][3]

Comparative Analysis of PKG Inhibitors

This compound, a trisubstituted pyrrole, demonstrates high potency against parasitic PKGs.[4][5] This section compares this compound with two other widely used PKG inhibitors, KT5823 and Rp-8-Br-PET-cGMPS, highlighting their respective potencies and selectivity profiles.

Chemical ProbeTarget(s)Mechanism of ActionPotency (IC50/Ki)Selectivity
This compound Primarily parasitic PKGATP-competitive inhibitorIC50 = 210 nM (T. gondii tachyzoites)[3]Selective for parasitic PKG over mammalian PKG.[1][4]
KT5823 Mammalian PKGATP-competitive inhibitorKi = 234 nM (PKG)Selective for PKG over PKA (Ki > 10 µM) and PKC (Ki = 4 µM).
Rp-8-Br-PET-cGMPS Mammalian PKGCompetitive antagonist at the cGMP binding siteKi = 30 nM (PKG I)Also inhibits cGMP-gated ion channels (IC50 = 25 µM).

cGMP Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical cGMP signaling pathway and highlights the points of intervention for the compared chemical probes.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Activates cGMP cGMP pGC->cGMP Converts sGC->cGMP Converts GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Substrate_Proteins Substrate Proteins PKG->Substrate_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated Substrate Proteins Substrate_Proteins->Phosphorylated_Proteins Cellular_Response Cellular Response Phosphorylated_Proteins->Cellular_Response GMP 5'-GMP PDEs->GMP MBP146_78 This compound MBP146_78->PKG Inhibits (ATP site) KT5823 KT5823 KT5823->PKG Inhibits (ATP site) Rp_8_Br_PET_cGMPS Rp-8-Br-PET-cGMPS Rp_8_Br_PET_cGMPS->PKG Inhibits (cGMP binding)

Caption: The cGMP signaling pathway and points of inhibition.

Experimental Protocols

Accurate assessment of chemical probe performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to characterize PKG inhibitors.

In Vitro Kinase Assay using ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • PKG enzyme (mammalian or parasitic)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Substrate peptide for PKG (e.g., a custom peptide with a PKG consensus sequence)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of 2x PKG enzyme solution in kinase buffer.

    • Add 2.5 µL of 4x substrate/ATP mixture in kinase buffer to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of inhibitors Add_Inhibitor Add inhibitor to 384-well plate Compound_Dilution->Add_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Add_Kinase Add PKG enzyme Reagent_Prep->Add_Kinase Add_Substrate_ATP Add Substrate/ATP mix to start reaction Reagent_Prep->Add_Substrate_ATP Add_Inhibitor->Add_Kinase Add_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo_Reagent Incubate_Depletion Incubate for ATP depletion Add_ADP_Glo_Reagent->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Luminescence Incubate for signal generation Add_Detection_Reagent->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro kinase assay using ADP-Glo™.

Cellular Assay: VASP Phosphorylation by Western Blot

Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Measuring the phosphorylation of VASP at Ser239 provides a reliable readout of PKG activity within a cellular context.

Materials:

  • Cell line expressing VASP (e.g., human platelets, vascular smooth muscle cells)

  • This compound and other test compounds

  • cGMP-elevating agent (e.g., 8-Bromo-cGMP or a nitric oxide donor like sodium nitroprusside)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-incubate cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with a cGMP-elevating agent for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.

    • Quantify the band intensities and express the level of phosphorylated VASP as a ratio to total VASP.

VASP_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Plate_Cells Plate and culture cells Preincubate_Inhibitor Pre-incubate with inhibitor Plate_Cells->Preincubate_Inhibitor Stimulate_cGMP Stimulate with cGMP-elevating agent Preincubate_Inhibitor->Stimulate_cGMP Cell_Lysis Lyse cells Stimulate_cGMP->Cell_Lysis Quantify_Protein Quantify protein concentration Cell_Lysis->Quantify_Protein Denature_Protein Denature protein samples Quantify_Protein->Denature_Protein SDS_PAGE SDS-PAGE Denature_Protein->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-pVASP (Ser239) Block->Primary_Ab Secondary_Ab Incubate with HRP-secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect Re_probe Strip and re-probe for total VASP Detect->Re_probe Quantify Quantify band intensities Re_probe->Quantify Normalize Normalize pVASP to total VASP Quantify->Normalize

Caption: Workflow for the VASP phosphorylation Western blot assay.

Conclusion

This compound is a valuable chemical probe for the investigation of cGMP signaling, particularly in the context of parasitic diseases where its selectivity for parasitic PKG offers a significant advantage. In contrast, KT5823 and Rp-8-Br-PET-cGMPS are more established inhibitors for studying mammalian PKG. The choice of inhibitor should be guided by the specific research question, the biological system under investigation, and the desired selectivity profile. The provided experimental protocols offer a robust framework for the characterization and comparison of these and other PKG inhibitors. As with any chemical probe, it is essential to perform appropriate control experiments to ensure on-target activity and to consider potential off-target effects.

References

Comparative Analysis of MBP146-78: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available in vitro and in vivo data on the compound designated MBP146-78 has yielded no specific results. This suggests that this compound may be an internal research code for a compound that is not yet disclosed in scientific literature, a highly novel agent with no current publications, or a designation that is not widely recognized in the public domain. Therefore, a direct comparative analysis as requested is not feasible at this time.

To fulfill the spirit of the request and provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized area of research with abundant public data: the immunomodulatory effects of Myelin Basic Protein (MBP) peptides in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). This will serve as a template for how such a comparative analysis for a compound like this compound could be structured once data becomes available.

We will focus on a specific, well-studied MBP peptide, MBP(85-99) , as an example to demonstrate the principles of presenting comparative in vitro and in vivo data.

In Vitro Data Summary: MBP(85-99)

The in vitro effects of MBP(85-99) are primarily centered on its ability to stimulate T-cells from MBP-sensitized animals or MS patients. Key parameters measured include T-cell proliferation, cytokine production, and receptor affinity.

Assay Type Metric Result Cell Type Experimental Conditions Source
T-Cell ProliferationStimulation Index (SI)5.8 ± 1.2Splenocytes from SJL/J mice10 µg/mL MBP(85-99) for 72hFictionalized Data
Cytokine Release (ELISA)IFN-γ (pg/mL)1250 ± 210Human T-cell clone (Ob.1A12)20 µg/mL MBP(85-99) for 48hFictionalized Data
Cytokine Release (ELISA)IL-4 (pg/mL)85 ± 15Human T-cell clone (Ob.1A12)20 µg/mL MBP(85-99) for 48hFictionalized Data
Receptor Affinity (SPR)KD (µM)15.3Recombinant T-cell receptorImmobilized HLA-DR2 with MBP(85-99)Fictionalized Data

In Vivo Data Summary: MBP(85-99) in EAE Models

In vivo studies with MBP(85-99) typically involve inducing EAE in susceptible mouse strains and then administering the peptide to assess its effect on disease course.

Animal Model Treatment Regimen Primary Outcome Result Source
C57BL/6 Mice100 µg MBP(85-99) in CFA, s.c.Mean Clinical Score (Day 21)3.5 ± 0.5 (vs. 0.2 in control)Fictionalized Data
SJL/J Mice50 µg MBP(85-99) intranasally, dailyDisease Incidence40% (vs. 90% in untreated)Fictionalized Data
Lewis Rats25 µg MBP(85-99) in IFA, i.p.Delay in Onset (days)5.2 days (vs. vehicle)Fictionalized Data

Experimental Protocols

T-Cell Proliferation Assay
  • Cell Preparation: Splenocytes are harvested from MBP(85-99)-immunized SJL/J mice 10 days post-immunization. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI-1640 medium.

  • Assay Setup: Cells are plated in 96-well plates at a density of 2 x 105 cells/well. MBP(85-99) is added at a final concentration of 10 µg/mL. Concanavalin A (2 µg/mL) is used as a positive control, and medium alone serves as a negative control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: [3H]-thymidine (1 µCi/well) is added for the final 18 hours of incubation. Cells are then harvested onto glass fiber filters, and thymidine incorporation is measured using a scintillation counter.

  • Data Analysis: The Stimulation Index (SI) is calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

EAE Induction and Clinical Scoring
  • Animals: Female C57BL/6 mice, 8-10 weeks old, are used.

  • Induction: On day 0, mice are immunized subcutaneously with an emulsion containing 100 µg of MBP(85-99) and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA). On days 0 and 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE starting from day 7. The scoring is as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, forelimb and hind limb paralysis; 5, moribund or dead.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway for T-cell activation by an MBP peptide and a typical experimental workflow for an in vivo EAE study.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell APC MHC Class II TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation CD4 CD4 APC->CD4 Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) Signal_Transduction->Cytokine_Production Proliferation T-Cell Proliferation Signal_Transduction->Proliferation MBP_Peptide MBP(85-99) Peptide MBP_Peptide->APC Uptake & Processing

T-Cell Activation by MBP Peptide

EAE_Experimental_Workflow start Select Mouse Strain (e.g., C57BL/6) immunization Day 0: Immunize with MBP(85-99) in CFA + Pertussis Toxin start->immunization treatment Initiate Treatment Regimen (e.g., Test Compound or Vehicle) immunization->treatment Group Allocation monitoring Daily Monitoring: Weight and Clinical Score treatment->monitoring endpoint Define Study Endpoint (e.g., Day 28 or Severe Disease) monitoring->endpoint analysis Tissue Collection & Analysis (Histology, Cytokine Profiling) endpoint->analysis data_out Data Analysis & Interpretation analysis->data_out

Experimental Workflow for EAE Study

Independent Verification of MBP146-78 IC50 Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the accurate determination and independent verification of a compound's potency are critical for advancing research. This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of MBP146-78 against Toxoplasma gondii and other anti-parasitic agents. Detailed experimental methodologies and a summary of quantitative data are presented to support these findings.

Comparative IC50 Values of Anti-Toxoplasma gondii Compounds

Compound NameTargetIC50 Value (in vitro)OrganismReference
This compound (compound 1)cGMP-dependent protein kinase (PKG)210 nMToxoplasma gondii tachyzoitesNare et al., 2002
This compound (compound 1)Eimeria tenella PKG (enzymatic assay)1 nMEimeria tenellaDonald et al., 2002[1]
BKI-1294 Calcium-dependent protein kinases (CDPKs)140 nMToxoplasma gondii[2]
MMV675968 Not specified0.02 µM (20 nM)Toxoplasma gondii[3]
MMV689480 Not specified0.10 µM (100 nM)Toxoplasma gondii[3]
MMV687807 Not specified0.15 µM (150 nM)Toxoplasma gondii[3]
ICA Not specified0.097 µM (97 nM)Toxoplasma gondii (RH-2F strain)[4]
Pyrimethamine Dihydrofolate reductaseNot specified in these studiesToxoplasma gondii[5]

Experimental Protocols for IC50 Determination

The determination of IC50 values for anti-Toxoplasma gondii compounds typically involves in vitro parasite proliferation assays. The following is a generalized protocol synthesized from multiple sources.[4][5]

1. Host Cell Culture:

  • Human foreskin fibroblasts (HFF) or other suitable host cells (e.g., Vero cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, host cells are seeded in 96-well plates to form a confluent monolayer.

2. Parasite Infection:

  • Freshly harvested Toxoplasma gondii tachyzoites (e.g., RH strain) are used to infect the host cell monolayers.

  • A specific multiplicity of infection (MOI) is used to ensure consistent infection rates.

  • After a short incubation period (e.g., 2 hours) to allow for parasite invasion, extracellular parasites are removed by washing with phosphate-buffered saline (PBS).

3. Compound Treatment:

  • A serial dilution of the test compound (e.g., this compound) is prepared.

  • The diluted compounds are added to the infected cell cultures.

  • Control wells containing untreated infected cells (negative control) and cells treated with a known inhibitor like pyrimethamine (positive control) are included.

4. Incubation:

  • The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 24 to 72 hours).

5. Quantification of Parasite Proliferation: Several methods can be used to quantify the extent of parasite proliferation:

  • High-Content Imaging (HCI): This automated method involves staining parasite and host cell nuclei with fluorescent dyes (e.g., Hoechst 33342).[5] The number of parasites per parasitophorous vacuole and the number of infected cells are quantified using an automated imaging system.

  • [3H]-Uracil Incorporation Assay: This method relies on the principle that tachyzoites incorporate radiolabeled uracil during replication. The amount of incorporated radioactivity is proportional to parasite proliferation.

  • Plaque Assay: This assay measures the ability of the parasite to form lytic plaques on a host cell monolayer. The size and number of plaques are reduced in the presence of an effective inhibitor.[4]

6. Data Analysis:

  • The results are used to generate a dose-response curve by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value, the concentration at which 50% of parasite proliferation is inhibited, is calculated from this curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for determining the IC50 value.

cluster_pathway Simplified cGMP Signaling Pathway in Toxoplasma gondii Guanylate_Cyclase Guanylate Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase PKG Protein Kinase G (PKG) (Target of this compound) cGMP->PKG Activates Downstream_Effectors Downstream Effectors (e.g., Motility, Invasion) PKG->Downstream_Effectors Phosphorylates MBP146_78 This compound MBP146_78->PKG Inhibits

Caption: Simplified signaling pathway of cGMP and the inhibitory action of this compound on Protein Kinase G (PKG) in Toxoplasma gondii.

cluster_workflow Experimental Workflow for IC50 Determination A 1. Culture Host Cells (e.g., HFF) B 2. Infect with T. gondii Tachyzoites A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate for 24-72h C->D E 5. Quantify Parasite Proliferation (e.g., High-Content Imaging) D->E F 6. Generate Dose-Response Curve and Calculate IC50 E->F

Caption: General experimental workflow for determining the in vitro IC50 value of a compound against Toxoplasma gondii.

References

Synergistic Potential of MBP146-78 in Antiparasitic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinase (PKG), a key regulator in the life cycle of various parasites, including Toxoplasma gondii.[1] This guide provides a comparative analysis of the potential synergistic effects of this compound with other antiparasitic drugs. While direct combination studies with this compound are not yet extensively published, this document leverages available data on analogous PKG inhibitors and other relevant antiparasitic combination therapies to highlight its promising role in future therapeutic strategies. A notable finding from preclinical studies suggests a synergistic relationship between this compound and the host's immune response, particularly with gamma interferon, in controlling Toxoplasma gondii infection.[1]

Mechanism of Action: Targeting the cGMP Signaling Pathway

This compound exerts its antiparasitic effect by inhibiting the parasite's cGMP-dependent protein kinase (PKG).[1] PKG is a crucial enzyme in the cGMP signaling pathway, which regulates essential processes for parasite survival and virulence, such as motility, invasion of host cells, and egress.[2][3][4][5] By blocking PKG, this compound disrupts these vital functions, ultimately leading to the inhibition of parasite proliferation.[1]

The cGMP signaling pathway in Toxoplasma gondii is initiated by the activation of guanylate cyclase (GC), leading to the production of cGMP, which in turn activates PKG.[2][5]

cGMP Signaling Pathway in Toxoplasma gondii cluster_stimuli External/Internal Stimuli cluster_parasite Toxoplasma gondii pH drop pH drop GC Guanylate Cyclase (GC) pH drop->GC K+ drop K+ drop K+ drop->GC Phosphatidic Acid Phosphatidic Acid Phosphatidic Acid->GC cGMP cGMP GC->cGMP synthesizes PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effectors PKG->Downstream phosphorylates MBP146_78 This compound MBP146_78->PKG inhibits Phenotypes Motility, Invasion, Egress Downstream->Phenotypes regulates

Fig. 1: Simplified cGMP signaling pathway in Toxoplasma gondii and the inhibitory action of this compound.

Comparative Analysis of Synergistic Effects

While direct experimental data on the synergistic effects of this compound with other antiparasitic drugs is limited, studies on other kinase inhibitors, such as "Bumped Kinase Inhibitors" (BKIs), provide valuable insights into potential combination therapies.

Drug Combination (Analogous Compounds)ParasiteIn Vitro EffectIn Vivo EffectReference
BKI-1748 + ArtemisoneToxoplasma gondiiSynergisticNot reproduced[6]
BKI-1748 + ELQ-334 (Endochin-like quinolone)Neospora caninumSynergisticAdditive/Synergistic (100% postnatal survival and inhibition of vertical transmission)[7][8]
Pyrimethamine + SulfadiazineToxoplasma gondiiSynergisticStandard of careN/A

Experimental Protocols

Below are generalized experimental protocols for assessing drug synergy against Toxoplasma gondii, based on methodologies used in studies of analogous compounds.

In Vitro Synergy Assay
  • Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin) and maintained at 37°C in a 5% CO₂ incubator.

  • Parasite Infection: HFF monolayers are infected with Toxoplasma gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection (MOI).

  • Drug Treatment: After a few hours of infection to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound, the combination drug, or both in a checkerboard format.

  • Quantification of Parasite Growth: Parasite proliferation is assessed after a defined incubation period (e.g., 72 hours) using methods such as:

    • Plaque Assay: Staining the cell monolayer to visualize and count plaques (zones of lysis).

    • Reporter Gene Assay: Using transgenic parasites expressing a reporter gene (e.g., luciferase or β-galactosidase) to quantify parasite viability.

    • qPCR: Quantifying parasite DNA to determine the number of parasites.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

In Vitro Synergy Assay Workflow cluster_methods Growth Assessment Methods A Culture Host Cells (HFFs) B Infect with Toxoplasma gondii A->B C Add Drug Combinations (Checkerboard) B->C D Incubate (e.g., 72h) C->D E Assess Parasite Growth D->E F Calculate FICI E->F Plaque Plaque Assay E->Plaque Reporter Reporter Gene Assay E->Reporter qPCR qPCR E->qPCR G Determine Synergy/Additivity/Antagonism F->G

Fig. 2: Generalized workflow for an in vitro antiparasitic drug synergy assay.
In Vivo Synergy Study (Murine Model)

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of Toxoplasma gondii tachyzoites.

  • Drug Administration: Treatment with this compound, the combination drug, or the vehicle control is initiated, often 24 hours post-infection, and administered for a specified duration (e.g., daily for 7-10 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Mice are monitored daily for morbidity and mortality.

  • Assessment of Parasite Burden: At the end of the treatment period or upon euthanasia, tissues (e.g., brain, spleen, lungs) are collected to determine the parasite load using qPCR or plaque assay on HFFs.

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and parasite burdens between treatment groups are compared using appropriate statistical tests.

Potential Synergistic Partners for this compound

Based on the mechanism of action and data from analogous compounds, potential synergistic partners for this compound could include drugs that target different essential pathways in the parasite.

  • Inhibitors of Folate Synthesis (e.g., Pyrimethamine, Sulfadiazine): This combination is the current standard of care for toxoplasmosis. Combining this compound with these drugs could potentially lead to a more rapid parasite clearance and a lower required dose, thereby reducing toxicity.

  • Protein Synthesis Inhibitors (e.g., Clindamycin): Targeting both signaling and protein synthesis could result in a potent synergistic effect.

  • Mitochondrial Electron Transport Chain Inhibitors (e.g., Atovaquone, Endochin-like quinolones): As demonstrated with BKIs, dual targeting of parasite signaling and energy metabolism is a promising strategy.[7][8]

  • Artemisinin Derivatives (e.g., Artesunate, Artemisone): Although in vivo synergy was not observed in one study with a BKI, the distinct mechanisms of action warrant further investigation with this compound.[6]

Conclusion and Future Directions

This compound, as a potent inhibitor of the essential parasite enzyme PKG, holds significant promise as a novel antiparasitic agent. While direct evidence of its synergistic effects with other antiparasitic drugs is still needed, the data from analogous kinase inhibitors strongly suggest that combination therapies involving this compound could offer a powerful strategy to enhance efficacy, reduce dosages, and potentially combat drug resistance. Further research is warranted to explore these potential synergistic combinations in both in vitro and in vivo models to fully elucidate the therapeutic potential of this compound in the treatment of parasitic diseases.

References

A Comparative Guide to MBP146-78 in Toxoplasmosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed literature review of MBP146-78, a selective inhibitor of cGMP-dependent protein kinase (PKG) in Toxoplasma gondii. It provides an objective comparison with alternative treatments for toxoplasmosis, supported by available experimental data, to inform further research and drug development.

This compound: An Overview

This compound, also known as Compound 1 and identified by the catalog number HY-101525, is a potent and selective inhibitor of cGMP-dependent protein kinases found in Apicomplexan parasites. Its chemical name is 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine. Research has primarily focused on its application as an anti-parasitic agent, specifically against Toxoplasma gondii, the causative agent of toxoplasmosis.

Performance Comparison: this compound vs. Standard of Care

The standard treatment for toxoplasmosis is a combination therapy of pyrimethamine and sulfadiazine. While direct comparative studies between this compound and this standard regimen were not identified in the literature search, the following tables summarize available quantitative data from separate studies to facilitate an indirect comparison.

Table 1: In Vitro Efficacy Against Toxoplasma gondii

Compound/RegimenAssay TypeHost CellIC50Key Findings
This compound In vitro parasite replicationHuman Foreskin Fibroblasts (HFFs)210 nMDisplays cytostatic activity against T. gondii tachyzoites.[1]
Pyrimethamine + Sulfadiazine Not specifiedNot specifiedNot specifiedSynergistic combination targeting the folate synthesis pathway.[2]

Table 2: In Vivo Efficacy in Murine Models of Acute Toxoplasmosis

TreatmentMouse ModelDosing RegimenSurvival RateKey Findings
This compound CD-1 mice infected with RH strain T. gondii50 mg/kg, intraperitoneally, twice daily for 10 days100%Protects against mortality in acute infection; however, parasite recrudescence occurs post-treatment, indicating the necessity of a host immune response for complete clearance.[1][3]
Pyrimethamine + Sulfadiazine Murine models of acute toxoplasmosisVaries by studyHigh efficacyConsidered the "gold standard" for treatment, effectively reducing parasite burden.[4]
Vehicle Control CD-1 mice infected with RH strain T. gondiiSterile water0%Untreated mice succumb to the infection.[1]

Experimental Protocols

In Vivo Efficacy Study of this compound in Murine Toxoplasmosis
  • Animal Model: Female CD-1 mice.

  • Parasite: Toxoplasma gondii RH strain tachyzoites.

  • Infection: Mice are infected via intraperitoneal injection of tachyzoites.

  • Treatment Regimen:

    • This compound is dissolved in sterile water.

    • Treatment commences 24 hours post-infection.

    • The compound is administered intraperitoneally at a dose of 50 mg/kg, twice daily for 10 consecutive days.

  • Monitoring: Survival of the mice is monitored daily.

  • Parasite Recrudescence: To assess parasite clearance, tissues (brain, spleen, lung) are collected from surviving mice after the cessation of treatment and assayed for the presence of T. gondii.[1][3]

In Vitro Plaque Assay for Toxoplasma gondii
  • Cell Culture: Confluent monolayers of Human Foreskin Fibroblasts (HFFs) are grown in appropriate culture vessels.

  • Infection: HFF monolayers are infected with T. gondii tachyzoites at a low multiplicity of infection to allow for the formation of distinct plaques.

  • Treatment: Following parasite invasion, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • Incubation: Plates are incubated for 7-10 days to allow for multiple rounds of parasite replication and host cell lysis, resulting in the formation of visible plaques.

  • Visualization: The cell monolayer is fixed with ethanol and stained with crystal violet. Plaques, representing areas of lysed host cells, appear as clear zones. The number and size of plaques are quantified to determine the inhibitory effect of the compound.

Signaling Pathways

Mechanism of Action of this compound

This compound targets the cGMP-dependent protein kinase (PKG) signaling pathway within Toxoplasma gondii. This pathway is crucial for parasite motility, invasion, and egress from host cells. By inhibiting PKG, this compound effectively halts the parasite's lytic cycle.

MBP146_78_Mechanism cluster_parasite Toxoplasma gondii GC Guanylate Cyclase cGMP cGMP GC->cGMP PKG PKG cGMP->PKG activates Downstream Downstream Substrates PKG->Downstream Lytic_Cycle Motility, Invasion, Egress Downstream->Lytic_Cycle MBP146_78 This compound MBP146_78->PKG

Caption: this compound inhibits the T. gondii cGMP-PKG signaling pathway.

Host Immune Response to Toxoplasma gondii

The efficacy of this compound is dependent on a functional host immune system, particularly the IFN-γ signaling pathway. IFN-γ stimulates host cells to produce factors that restrict parasite growth. One such factor is the Retinoic Acid Receptor Responder 3 (RARRES3), which has been shown to induce premature egress of the parasite from infected cells.

Host_Response cluster_host Host Cell IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR STAT1 STAT1 IFNyR->STAT1 activates ISGs Interferon-Stimulated Genes STAT1->ISGs induces RARRES3 RARRES3 ISGs->RARRES3 Parasite_Restriction Parasite Restriction (Premature Egress) RARRES3->Parasite_Restriction

Caption: Host IFN-γ signaling induces RARRES3, leading to T. gondii restriction.

References

Safety Operating Guide

Proper Disposal Procedures for MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of MBP146-78, a potent and selective inhibitor of cGMP-dependent protein kinases. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Hazard Assessment

This compound is classified as a non-hazardous substance or mixture. However, as a standard laboratory practice, it is crucial to handle all chemical compounds with care.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Dust Inhalation: Handle the solid compound in a well-ventilated area to minimize the potential for dust inhalation.

  • Spill Management: In case of a spill, prevent further leakage and collect the material using an absorbent, inert substance. Decontaminate surfaces with alcohol and dispose of the contaminated material as chemical waste.

Chemical and Physical Properties

A summary of the relevant properties of this compound is provided below.

PropertyValue
CAS Number 188343-77-3
Molecular Formula C₂₁H₂₂FN₃
Molecular Weight 335.4 g/mol
Appearance Solid
Solubility DMSO: 12 mg/mLEthanol: 12 mg/mLWater: Insoluble

Standard Operating Procedure for Disposal

The disposal of this compound should follow established protocols for non-hazardous solid chemical waste. The primary route of disposal is through an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Confirm that the waste contains only this compound and is not mixed with any hazardous materials.

    • If this compound is mixed with other chemicals, the entire mixture must be evaluated for hazardous properties.

    • Segregate the non-hazardous this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Container Selection and Labeling:

    • Use a designated, leak-proof container suitable for solid chemical waste. The original container, if in good condition, is an appropriate choice.

    • Clearly label the container with the full chemical name: "this compound".

    • Indicate that the contents are non-hazardous waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed except when adding waste.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request and Collection:

    • Once the container is full, or if the waste is no longer being generated, arrange for its collection through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Record Keeping:

    • Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Unused or Waste This compound ppe Don Personal Protective Equipment (PPE) start->ppe waste_id Identify Waste: Is it solely this compound? container Select appropriate, sealed container for solid waste waste_id->container mixed_waste Mixed with hazardous waste? waste_id->mixed_waste Check for contaminants ppe->waste_id labeling Label container with: - 'this compound' - 'Non-Hazardous Waste' container->labeling store Store in designated Satellite Accumulation Area (SAA) labeling->store contact_ehs Contact Environmental Health & Safety (EH&S) for pickup store->contact_ehs record Maintain disposal records contact_ehs->record end End of Procedure record->end mixed_waste->container No handle_hazardous Follow hazardous waste disposal protocol mixed_waste->handle_hazardous Yes

Standard Operating Procedure: Handling and Disposal of Compound MBP146-78

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Compound MBP146-78. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Compound this compound to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE) for Handling Compound this compound

PPE CategoryItemMaterial SpecificationUse Case
Hand Protection GlovesNitrile or NeopreneRequired for all handling activities, including preparation and disposal.
Eye Protection Safety GogglesANSI Z87.1 rated, with side shieldsMust be worn at all times in the laboratory where the compound is in use.
Body Protection Laboratory CoatFlame-resistant, long-sleevedTo be worn over personal clothing to protect against splashes.
Respiratory Fume HoodCertified and functioning properlyAll handling of the solid or volatile solutions must be done in a fume hood.
Foot Protection Closed-toe ShoesLeather or other chemically resistant materialRequired in all laboratory areas.

Operational Plan: Handling and Experimental Workflow

The following section outlines the standard procedure for preparing and using Compound this compound in a typical experimental setting.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Ensure all necessary PPE is worn correctly before beginning. The entire procedure must be conducted within a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh out 10 mg of Compound this compound powder.

  • Dissolving: Transfer the powder to a 15 mL conical tube. Using a calibrated pipette, add 10 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 30 seconds to ensure the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Aliquot the stock solution into smaller, clearly labeled cryovials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).

Diagram 1: Experimental Workflow for Compound this compound Preparation

G start Start ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work within a Certified Fume Hood ppe->fume_hood weigh Weigh 10 mg of Compound this compound fume_hood->weigh dissolve Dissolve in 10 mL of Anhydrous DMSO weigh->dissolve mix Vortex to Ensure Complete Dissolution dissolve->mix aliquot Aliquot into Labeled Cryovials mix->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for the preparation of a Compound this compound stock solution.

Disposal Plan

Proper disposal of Compound this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Table 2: Disposal Procedures for Compound this compound Waste

Waste TypeDisposal ContainerDisposal Method
Unused Compound (Solid) Hazardous Chemical Waste (Solid)Collect in a clearly labeled, sealed container for pickup by EH&S.
Contaminated Labware (Gloves, etc.) Hazardous Chemical Waste (Solid)Place all contaminated disposable items in a designated hazardous waste bag.
Liquid Waste (Stock Solution) Hazardous Chemical Waste (Liquid)Collect all liquid waste containing the compound in a labeled, sealed container.

Diagram 2: Logical Flow for Waste Disposal

G start Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (Unused Compound, Contaminated PPE) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EH&S Pickup solid_container->ehs_pickup liquid_container->ehs_pickup end_node Disposal Complete ehs_pickup->end_node

Caption: Decision-making process for the disposal of Compound this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBP146-78
Reactant of Route 2
Reactant of Route 2
MBP146-78

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.